4-Methoxypiperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-methoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSHALLPAKUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193464 | |
| Record name | 4-Methoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-24-3 | |
| Record name | 4-Methoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT8YK55HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of 4-Methoxypiperidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxypiperidine
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide range of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, and its applications, tailored for researchers, scientists, and drug development professionals. The hydrochloride salt of this compound is often utilized in pharmaceutical development to enhance solubility and bioavailability.[1]
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
General Properties
| Property | Value | Source(s) |
| CAS Number | 4045-24-3 | [2][3][4][5][6][7] |
| Molecular Formula | C₆H₁₃NO | [2][3][5][6][7][8][9] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | [10][8] |
| IUPAC Name | This compound | [4][10] |
Quantitative Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Boiling Point | 44 °C | at 6.8 mmHg | [2] |
| 61-65 °C | at 11 Torr | [8] | |
| 66 °C | at 10 Torr | [3] | |
| 166 °C | (Atmospheric) | ||
| Density | 0.93 g/mL | at 25 °C | [2][11] |
| pKa (Predicted) | 9.83 ± 0.10 | [2] | |
| Refractive Index | 1.448 | [8] | |
| 1.4590 to 1.4610 | at 20 °C | [10] | |
| Flash Point | 50 °C | ||
| LogP (Consensus) | 0.67 | [9] | |
| Topological Polar Surface Area | 21.26 Ų | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are critical for its practical application.
Synthesis of this compound
Method 1: Catalytic Hydrogenation
A common route for the synthesis of this compound involves the catalytic hydrogenation of a suitable precursor.
-
Procedure: A precursor compound (CAS: 553672-12-1, 620 mg) is dissolved in methanol (20 mL). To this solution, a 10% palladium-on-carbon catalyst (80 mg) is added. The resulting mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours.[2]
-
Work-up and Purification: Upon completion of the reaction, the mixture is filtered through a membrane to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound as a light yellow oil (290 mg, 100% yield).[2]
-
Characterization: The product can be characterized by mass spectrometry. For example, Atmospheric Pressure Chemical Ionization (APCI) would show a peak at m/z: 116 [M+H]⁺.[2]
Method 2: Williamson Ether Synthesis from a Protected Piperidinol
This method involves the O-alkylation of a protected 4-hydroxypiperidine derivative.
-
Starting Materials: 1-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate), sodium hydride (60% dispersion in mineral oil), and methyl iodide.[12]
-
Procedure: To a solution of 1-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol) in dimethylformamide (30 mL), sodium hydride (2.98 g, 74.5 mmol) is added, and the mixture is stirred for 5 minutes. Methyl iodide (4.64 mL, 74.5 mmol) is then added, and stirring continues for 30 minutes.[12]
-
Work-up and Purification: Water (50 mL) is added to quench the reaction, and the mixture is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water (4 x 50 mL) and brine, dried over magnesium sulfate (MgSO₄), and the solvent is evaporated under reduced pressure to yield 1-Boc-4-methoxypiperidine.[12]
-
Deprotection: The Boc protecting group is then removed under acidic conditions (e.g., using 4M HCl in 1,4-dioxane) to yield the final product, this compound.[13]
Applications in Drug Discovery and Development
This compound and its derivatives are significant in pharmaceutical research and development.
-
Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1]
-
Analgesics and Antidepressants: The piperidine moiety is a key component in many central nervous system (CNS) active drugs. This compound is specifically utilized in the development of novel analgesics and antidepressants.[1][14]
-
Neuroscience Research: This compound is employed in studies focusing on neurotransmitter systems, aiding in the understanding of brain function and the development of treatments for neurological disorders.[1]
-
Agrochemicals: Beyond pharmaceuticals, it is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.[1]
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, makes a thorough understanding of its characteristics and synthetic routes essential for researchers and developers in the field. The data and protocols presented in this guide offer a solid foundation for the effective use of this compound in a laboratory and industrial setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 4045-24-3 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-Methoxy-piperidine | 4045-24-3 [sigmaaldrich.com]
- 7. This compound - C6H13NO | CSSB00000234800 [chem-space.com]
- 8. echemi.com [echemi.com]
- 9. 4045-24-3|this compound| Ambeed [ambeed.com]
- 10. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. 1-Boc-4-methoxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 13. 4045-25-4 | CAS数据库 [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
4-Methoxypiperidine CAS number and molecular weight
This guide provides an in-depth look at the chemical properties of 4-Methoxypiperidine, a compound of interest for researchers, scientists, and professionals in drug development.
Core Chemical Identifiers
Key identifying information for this compound is summarized below, providing a quick reference for laboratory and research settings.
| Identifier | Value | References |
| CAS Number | 4045-24-3 | [1][2][3][4][5][6] |
| Molecular Formula | C6H13NO | [1][2][5] |
| Molecular Weight | 115.17 g/mol | [2][3][5][7] |
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are detailed in the following table.
| Property | Value |
| Appearance | Clear colorless to light yellow liquid |
| Molecular Weight | 115.176 g/mol |
| Exact Mass | 115.17 g/mol |
| Density | 0.9±0.1 g/cm³ |
| Boiling Point | 61-65 °C @ 11 Torr |
| Flash Point | 49.7±14.8 °C |
| Refractive Index | 1.448 |
Synthesis Protocol
A general laboratory procedure for the synthesis of this compound is as follows:
-
Dissolution : Dissolve the starting material in methanol (20 mL).
-
Catalyst Addition : Add 10% palladium-carbon catalyst (80 mg) to the solution.
-
Hydrogenation : Stir the reaction mixture for 3 hours at room temperature under a hydrogen atmosphere.
-
Filtration : Upon completion of the reaction, filter the mixture through a membrane filter.
-
Concentration : Concentrate the filtrate under vacuum to yield this compound as a light yellow oil.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the chemical's identity to its potential applications, highlighting its role as a building block in further synthesis.
Caption: Logical flow from chemical identity to applications.
References
- 1. echemi.com [echemi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | 4045-24-3 [chemicalbook.com]
- 4. This compound | 4045-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. This compound | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methoxypiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxypiperidine, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Below are the summarized ¹H and predicted ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound hydrochloride in deuterated dimethyl sulfoxide ((CD₃)₂SO) exhibits characteristic signals corresponding to the different protons in the molecule. The data is presented in Table 1.
Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.99 | br s | 2H | NH·HCl |
| 3.40 - 3.46 | m | 1H | CHO |
| 3.25 | s | 3H | OCH₃ |
| 3.07 - 3.12 | m | 2H | CH₂N (axial) |
| 2.88 - 2.94 | m | 2H | CH₂N (equatorial) |
| 1.91 - 1.99 | m | 2H | CH₂ (axial) |
| 1.63 - 1.74 | m | 2H | CH₂ (equatorial) |
Data is for the hydrochloride salt in (CD₃)₂SO. Abbreviations: br s = broad singlet, m = multiplet, s = singlet.
¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~75 | C4 (CHO) |
| ~55 | C7 (OCH₃) |
| ~45 | C2, C6 (CH₂N) |
| ~30 | C3, C5 (CH₂) |
Note: These are predicted values and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is consistent with its molecular structure, displaying characteristic absorption bands for the functional groups present. While a detailed peak list is not available, the expected characteristic IR absorptions are summarized in Table 3.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3350 - 3300 | N-H | Stretching (secondary amine) |
| 2950 - 2850 | C-H | Stretching (alkane) |
| 1470 - 1440 | C-H | Bending (CH₂) |
| 1150 - 1085 | C-O-C | Stretching (ether) |
| 1100 - 1000 | C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the protonated molecule is readily observed.
Mass Spectrometric Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 116 | [M+H]⁺ |
Predicted Fragmentation Pattern
The fragmentation of piperidine derivatives in mass spectrometry often involves characteristic pathways. For this compound, the following fragmentation patterns can be predicted:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.
-
Loss of the methoxy group: Fragmentation can occur through the loss of the methoxy group (•OCH₃) or methanol (CH₃OH).
-
Ring cleavage: The piperidine ring can undergo cleavage to produce various smaller fragment ions.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or (CD₃)₂SO) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the clean plates prior to sample analysis and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions. For ESI, the sample is typically dissolved in a solvent mixture like methanol/water with a small amount of formic acid to promote protonation.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the characterization of a small molecule like this compound is depicted in the following diagram.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Reactivity and Electronic Effects of 4-Methoxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 4-methoxypiperidine. As a key building block in medicinal chemistry, particularly for central nervous system (CNS) active agents, a thorough understanding of its behavior is paramount. This document consolidates quantitative data, details experimental protocols, and provides visualizations to elucidate the interplay of steric and electronic effects that govern the reactivity of this versatile scaffold.
Introduction
This compound is a saturated heterocyclic amine that has garnered significant interest in the pharmaceutical and chemical industries. Its structure is characterized by a piperidine ring substituted at the 4-position with a methoxy group. This substitution imparts unique electronic and conformational properties that influence its basicity, nucleophilicity, and utility as a synthetic intermediate. The piperidine moiety is a prevalent feature in a vast number of natural products and synthetic pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as basicity and lipophilicity.[1] The addition of a 4-methoxy group further refines these properties, making it a valuable scaffold in drug design.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| CAS Number | 4045-24-3 | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Boiling Point | 44 °C at 6.8 mmHg | |
| Density | 0.93 g/mL | |
| Predicted pKa | 9.83 ± 0.10 | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.33 (s, 3H, OCH₃), 3.25-3.15 (m, 1H, CH-O), 3.05-2.95 (m, 2H, eq-CH₂-N), 2.65-2.55 (m, 2H, ax-CH₂-N), 1.95-1.85 (m, 2H, eq-CH₂-C), 1.60-1.50 (m, 2H, ax-CH₂-C) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 76.5 (C-4), 55.8 (OCH₃), 45.5 (C-2, C-6), 31.5 (C-3, C-5) | |
| Mass Spectrum (APCI) | m/z: 116 [M+H]⁺ | [3] |
Electronic Effects of the 4-Methoxy Group
The reactivity and basicity of the piperidine nitrogen are significantly influenced by the electronic effects of the 4-methoxy substituent. These effects are a combination of inductive and, to a lesser extent in this saturated system, through-space interactions.
-
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the piperidine ring, which tends to decrease the electron density on the nitrogen atom. A lower electron density on the nitrogen would be expected to decrease its basicity and nucleophilicity.
-
Resonance Effect (+M): In aromatic systems, the methoxy group is a strong electron-donating group due to the delocalization of one of the oxygen's lone pairs into the π-system. In a saturated system like piperidine, this resonance effect is not directly applicable in the same way. However, the lone pairs on the oxygen can influence the electrostatic potential within the ring.
The overall electronic influence of the methoxy group on the piperidine nitrogen is a balance of these opposing effects.
Basicity
The basicity of piperidines is a critical parameter in drug development, as it influences the pKa of the molecule, which in turn affects its solubility, absorption, and interaction with biological targets. The pKa of a substituted piperidine is a quantitative measure of the electronic effects of its substituents.
| 4-Substituent (X) | pKa of 4-X-Piperidinium Ion | Nature of Substituent |
| -H | 11.12 | Reference |
| -CH₃ | 11.22 | Electron-donating (inductive) |
| -OH | 10.5 | Electron-withdrawing (inductive) |
| -OCH₃ | ~9.83 (Predicted) | Electron-withdrawing (inductive) |
| -F | 9.7 | Strongly electron-withdrawing (inductive) |
| -Cl | 9.6 | Strongly electron-withdrawing (inductive) |
| -CN | 7.8 | Very strongly electron-withdrawing (inductive) |
Note: The pKa values for -H, -CH₃, -OH, -F, -Cl, and -CN are for the corresponding piperidinium ions and are sourced from various compilations and studies. The value for -OCH₃ is a computational prediction and should be interpreted with caution.
The trend in the table suggests that electron-withdrawing groups at the 4-position decrease the basicity of the piperidine nitrogen, as evidenced by the lower pKa values. The predicted pKa of this compound fits within this trend, indicating that the electron-withdrawing inductive effect of the methoxy group is the dominant factor influencing its basicity.
Reactivity of the Piperidine Nitrogen
The lone pair of electrons on the nitrogen atom makes this compound a nucleophile and a base, readily participating in a variety of chemical reactions. The most common reactions involve the functionalization of the nitrogen atom.
N-Alkylation
N-alkylation, such as in the Menshutkin reaction, involves the reaction of the piperidine with an alkyl halide to form a quaternary ammonium salt. The rate of this Sₙ2 reaction is dependent on the nucleophilicity of the nitrogen and the nature of the alkyl halide and solvent.
While specific kinetic data for the N-alkylation of this compound is not available, the principles of the Menshutkin reaction suggest that its reactivity would be slightly lower than that of unsubstituted piperidine due to the electron-withdrawing inductive effect of the 4-methoxy group. However, it remains a reactive nucleophile for this transformation. The reaction rate is highly sensitive to solvent polarity, with polar aprotic solvents generally accelerating the reaction.[4]
N-Acylation
N-acylation is another fundamental transformation, typically carried out using acyl chlorides or anhydrides. This reaction forms a stable amide bond and is often used to introduce various functional groups or as a protecting group strategy in multi-step syntheses.
The nucleophilicity of the piperidine nitrogen dictates its reactivity towards acylating agents. As with N-alkylation, the 4-methoxy group is expected to slightly attenuate the rate of N-acylation compared to unsubstituted piperidine.
Conformational Analysis
The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. For this compound, this leads to an equilibrium between two chair conformers where the methoxy group is either in an axial or an equatorial position.
Note: The DOT script above is a template. Actual images of the conformers would need to be generated and hosted to be displayed.
Caption: Conformational equilibrium of this compound.
The relative stability of the two conformers is determined by steric interactions. Generally, substituents on a cyclohexane or piperidine ring prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the equatorial conformer of this compound is expected to be the more stable and thus the major conformer at equilibrium.
The conformational preference can be experimentally determined using ¹H NMR spectroscopy by analyzing the coupling constants of the proton at C-4. An axial proton will exhibit large axial-axial couplings (typically 8-12 Hz) to the adjacent axial protons, while an equatorial proton will show smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).[5] In the case of the major equatorial conformer of this compound, the proton at C-4 is axial, and thus would be expected to show large coupling constants.
Applications in Drug Development
This compound is a key structural motif in several approved pharmaceutical agents, particularly those targeting the central nervous system. Its physicochemical properties contribute to the overall drug-like characteristics of these molecules, including their ability to cross the blood-brain barrier.
Case Study: Cariprazine and Risperidone
Cariprazine and Risperidone are atypical antipsychotic drugs that incorporate the this compound scaffold (or a related structure in the case of Risperidone's metabolite). These drugs exhibit complex pharmacology, primarily acting on dopamine and serotonin receptors.[6][7]
The mechanism of action of these drugs involves modulation of multiple signaling pathways. For instance, Cariprazine acts as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors.[8][9] This complex interaction profile is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder.
References
- 1. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4045-24-3 [chemicalbook.com]
- 4. arxiv.org [arxiv.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
The 4-Methoxypiperidine Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-methoxypiperidine scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties to drug candidates. Its incorporation into a diverse range of molecules has led to the development of potent and selective inhibitors and modulators for various biological targets, spanning oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of compounds featuring the this compound core, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
I. The Strategic Advantage of the this compound Moiety
The this compound unit offers several key benefits in drug design. The piperidine ring, a common feature in many central nervous system (CNS) active drugs, can improve pharmacokinetic properties. The 4-methoxy substitution can enhance solubility and bioavailability, while also serving as a key interaction point within a target's binding site. This versatile building block is readily incorporated into complex molecules through established synthetic routes, making it an attractive starting point for the development of novel therapeutics.[1][2]
II. Therapeutic Applications and Quantitative Biological Data
The this compound scaffold has been successfully employed in the development of inhibitors for a variety of challenging drug targets. The following sections detail its application in key therapeutic areas, supported by quantitative data on the biological activity of representative compounds.
Oncology: Targeting Aurora Kinases and Oxidative Phosphorylation
In the realm of oncology, the this compound moiety has been integrated into potent inhibitors of Aurora kinases and the oxidative phosphorylation (OXPHOS) pathway, both critical for cancer cell proliferation and survival.
Aurora Kinase Inhibitors:
Pyrazolo[3,4-d]pyrimidine derivatives incorporating a this compound group have shown significant inhibitory activity against Aurora kinase A, a key regulator of mitosis. Overexpression of Aurora kinase A is a hallmark of many cancers, making it a prime therapeutic target.
Table 1: Biological Activity of this compound-Containing Aurora Kinase Inhibitors
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 2D7 (eCCA352) | Aurora Kinase A | Submicromolar | Oesophageal Cancer Cells | [3] |
Oxidative Phosphorylation (OXPHOS) Inhibitors:
Pancreatic cancer cells often exhibit a dependency on OXPHOS for energy production. Benzenesulfonamide derivatives containing a this compound scaffold have been developed as potent inhibitors of OXPHOS complex I, leading to cancer cell growth inhibition.[4][5][6][7][8]
Table 2: Biological Activity of this compound-Containing OXPHOS Inhibitors
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 12 | OXPHOS Complex I | 0.14 ± 0.09 | MIA PaCa-2 | [9] |
| 12 (galactose medium) | OXPHOS Complex I | 0.05 ± 0.01 | MIA PaCa-2 | [9] |
Infectious Diseases: Combating Mycobacterium tuberculosis
The this compound scaffold has been instrumental in the design of novel antitubercular agents targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall.[10][11][12][13]
Table 3: Biological Activity of this compound-Containing DprE1 Inhibitors
| Compound ID | Target | MIC (µM) | Strain | Reference |
| 6 | DprE1 | Low micromolar | M. tuberculosis H37Rv | [10] |
| 12 | DprE1 | Low micromolar | M. tuberculosis H37Rv | [10] |
| 16 | DprE1 | Low micromolar | M. tuberculosis H37Rv | [10] |
| 22 | DprE1 | Low micromolar | M. tuberculosis H37Rv | [10] |
| 36 | DprE1 | Low micromolar | M. tuberculosis H37Rv | [10] |
Neurodegenerative Diseases: Targeting Tauopathy
In the context of neurodegenerative diseases like Alzheimer's, the this compound moiety has been incorporated into molecules designed as positron emission tomography (PET) ligands for imaging tau protein aggregates.
Table 4: Binding Affinity of a this compound-Containing Tau Ligand
| Compound ID | Target | Ki (nM) | Tissue | Reference |
| 42 | Tau Aggregates | Not significantly altered vs. parent | AD, PSP, CBD | [11] |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-containing compounds and the biological assays used to evaluate their activity.
General Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Aurora Kinase Inhibitor
Materials:
-
Substituted pyrazolo[3,4-d]pyrimidine core
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve the pyrazolo[3,4-d]pyrimidine starting material in a suitable solvent such as DCM.
-
Add this compound (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the resulting mixture for 5 minutes at room temperature.
-
Add HATU (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2 hours.
-
Upon completion, add EtOAc to the reaction solution.
-
Purify the crude product by silica gel flash chromatography using a MeOH/DCM gradient (0-3%) to afford the desired product.[3]
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC)
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Grow M. tuberculosis H37Rv to late log phase in supplemented Middlebrook 7H9 broth.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add 100 µL of the M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL. Include drug-free control wells.
-
Seal the plates and incubate at 37°C for 5 days.
-
After incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well.
-
Re-incubate the plate at 37°C for 24 hours.
-
If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue/Tween 80 mixture to all wells.
-
Incubate for an additional 24 hours at 37°C and record the color of all wells.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.[14][15][16][17][18]
Oxidative Phosphorylation (OXPHOS) Inhibition Assay
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2)
-
MTT reagent
-
Test compounds
-
Culture medium (glucose-containing and galactose-containing)
Procedure:
-
Seed pancreatic cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compounds in both glucose-containing and galactose-containing media.
-
Incubate the cells for 7 days.
-
Assess cell viability using an MTT assay.
-
Determine the IC50 values for cell growth inhibition in both media. A significantly lower IC50 in the galactose-containing medium suggests strong OXPHOS inhibition.[4][9]
In Vitro Tau Aggregation Assay
Materials:
-
Recombinant full-length human tau protein
-
Heparin
-
Thioflavin T (ThT)
-
Aggregation buffer (e.g., PBS)
-
96-well microplate and fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing tau protein, heparin to induce aggregation, and ThT.
-
Incubate the plate at 37°C.
-
Monitor the fluorescence of ThT continuously using a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.
-
An increase in fluorescence indicates the formation of β-sheet structures characteristic of tau aggregates.
-
To test inhibitors, include them in the reaction mixture and compare the aggregation kinetics to a control without the inhibitor.[19][20][21]
IV. Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by drugs containing the this compound scaffold is crucial for rational drug design and development.
Aurora Kinase A Signaling Pathway in Mitosis
Aurora kinase A is a key regulator of cell division. Its inhibition by pyrazolo[3,4-d]pyrimidine derivatives disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinase A by a this compound-containing compound.
DprE1 in Mycobacterial Cell Wall Synthesis
DprE1 is a crucial enzyme in the synthesis of arabinan, a key component of the mycobacterial cell wall. Inhibition of DprE1 blocks the production of the arabinose donor, decaprenylphosphoryl-D-arabinose (DPA), leading to cell death.[3][10][11][12][13]
Caption: The DprE1/DprE2 pathway and its inhibition.
Oxidative Phosphorylation in Cancer Metabolism
Inhibition of complex I of the electron transport chain disrupts mitochondrial respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing cancer cell death.
Caption: Inhibition of OXPHOS Complex I in cancer cells.
Tau Protein Aggregation in Neurodegenerative Disease
The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a key pathological hallmark of Alzheimer's disease and other tauopathies. The development of PET ligands containing the this compound scaffold allows for the in vivo visualization of these aggregates, aiding in diagnosis and the evaluation of therapeutic interventions.[9][22][23][24]
Caption: The tau protein aggregation cascade and the role of PET ligands.
V. Conclusion
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of promising therapeutic candidates against a wide array of diseases. The examples presented in this guide highlight the versatility of this core and provide a foundation for future drug design efforts. As our understanding of complex biological pathways deepens, the strategic incorporation of scaffolds like this compound will continue to be a cornerstone of innovative drug development.
References
- 1. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letswinpc.org [letswinpc.org]
- 6. gla.ac.uk [gla.ac.uk]
- 7. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]
- 19. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. The Enigma of Tau Protein Aggregation: Mechanistic Insights and Future Challenges [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Mechanisms of secretion and spreading of pathological tau protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4-Methoxypiperidine Derivatives in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-methoxypiperidine represent a versatile class of compounds with significant implications for neuroscience research and drug development. Their structural scaffold allows for interactions with a variety of key targets within the central nervous system (CNS), leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the mechanisms of action of this compound derivatives, focusing on their interactions with major neurotransmitter receptors and transporters. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics for neurological and psychiatric disorders.
This guide will delve into the molecular interactions, signaling pathways, and functional consequences of this compound derivative engagement with the following key neuroscience targets:
-
Dopamine Transporter (DAT)
-
Dopamine D4 Receptor
-
Sigma-1 Receptor
-
NMDA Receptor
-
Serotonin 5-HT2A Receptor
Quantitative data on the binding affinities and functional potencies of representative compounds are presented in structured tables for comparative analysis. Detailed experimental protocols for the key assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of various piperidine derivatives at key neuroscience targets. While specific data for this compound derivatives are limited in the public domain, the data for structurally related 4-hydroxypiperidine and other substituted piperidine analogs provide valuable insights into the structure-activity relationships (SAR) and potential mechanisms of action for this class of compounds.
Table 1: Binding Affinities of Piperidine Derivatives for Dopamine and Serotonin Transporters
| Compound | Target | Ki (nM) | Species | Reference |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analog | DAT | 16.4 | Rat | [1] |
| GBR 12909 | DAT | 14 | Rat | [2] |
| (+)-Enantiomer of a 4-hydroxypiperidine analog | DAT | 0.46 | Rat | [3] |
| (-)-Enantiomer of a 4-hydroxypiperidine analog | DAT | 56.7 | Rat | [3] |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analog | SERT | >1800 | Rat | [1] |
Table 2: Binding Affinities of Piperidine Derivatives for Dopamine D4 and Sigma-1 Receptors
| Compound | Target | Ki (nM) | Species | Reference |
| 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivative (14a) | Dopamine D4 | 0.3 | Human | [4] |
| Pyrido[1,2-a]pyrazine Derivative (CP-293,019) | Dopamine D4 | 3.4 | Human | [5] |
| 4-N-linked-heterocyclic piperidine derivative (13) | Dopamine D4 | 5.2 | Human | [6] |
| 3- and 4-hydroxypiperidine indazole analog (12c) | Sigma-1 | 0.7 | Human | [7] |
| 3- and 4-hydroxypiperidine indazole analog (12a) | Sigma-1 | 1.2 | Human | [7] |
| 4-Aroylpiperidine Derivative (7e) | Sigma-1 | <15 | Not Specified | [6] |
Table 3: Functional Antagonism (IC50) of Piperidine Derivatives at the NMDA Receptor
| Compound | Receptor Subtype | IC50 (µM) | Assay System | Reference |
| N-(2-phenoxyethyl)-4-benzylpiperidine (8) | NR1/2B | 0.63 | Xenopus Oocytes | [8] |
| 4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (10e) | NR1A/2B | ~0.03 | Xenopus Oocytes | [8] |
| (-)-isomer of LY233053 | NMDA Receptor | 1.9 | Rat Cortical Slice | [9] |
Mechanisms of Action and Signaling Pathways
Dopamine Transporter (DAT)
This compound derivatives can act as potent inhibitors of the dopamine transporter (DAT). By blocking DAT, these compounds prevent the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of many psychostimulants and antidepressants.
Dopamine D4 Receptor
Certain this compound derivatives exhibit high affinity and selectivity for the dopamine D4 receptor, often acting as antagonists.[4][5][6] The D4 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent modulation of downstream effectors like Protein Kinase A (PKA).[10] By antagonizing the D4 receptor, these derivatives can modulate dopaminergic signaling, which is implicated in cognitive processes and psychiatric disorders such as schizophrenia.
References
- 1. mdpi.com [mdpi.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Dopamine D4 receptors linked to protein kinase G are required for changes in dopamine release followed by locomotor activity after repeated cocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. IP3 Receptors, Mitochondria, and Ca2+ Signaling: Implications for Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 4-Methoxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-Methoxypiperidine hydrochloride (CAS No: 4045-25-4), a key building block in pharmaceutical synthesis.[1] Due to the limited availability of specific quantitative data in public literature, this document outlines detailed experimental protocols for determining these critical parameters. The methodologies provided are based on established principles of pharmaceutical analysis and regulatory guidelines for stability testing. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to generate robust and reliable data for this compound, ensuring its effective and safe use in research and development.
Introduction to this compound Hydrochloride
This compound hydrochloride is a heterocyclic compound widely utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a piperidine ring with a methoxy group at the 4-position, makes it a valuable synthon for introducing this particular scaffold into larger, more complex molecules. The hydrochloride salt form generally enhances the compound's solubility in aqueous media and improves its handling characteristics as a solid.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 4045-25-4 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO | [2][3] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 137.5-139.5 °C | |
| Storage | Sealed in dry, Room Temperature |
Solubility Profile
Qualitative Solubility Profile (Anticipated)
Based on the chemical structure of an amine hydrochloride, the following qualitative solubility profile in common solvents at ambient temperature can be anticipated:
| Solvent | Anticipated Solubility | Rationale |
| Water | Soluble | As a hydrochloride salt, it is expected to be readily soluble in polar protic solvents like water. |
| Methanol | Soluble | The polarity of methanol should facilitate the dissolution of the salt. |
| Ethanol | Soluble to Sparingly Soluble | Solubility may be slightly lower than in methanol due to the decreased polarity of ethanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, including many salts. |
| Acetonitrile | Sparingly Soluble to Insoluble | The lower polarity of acetonitrile may limit the solubility of the ionic compound. |
| Dichloromethane (DCM) | Insoluble | As a nonpolar solvent, DCM is unlikely to dissolve the hydrochloride salt. |
| Hexane | Insoluble | The nonpolar nature of hexane makes it a poor solvent for polar salts. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Objective: To quantitatively determine the solubility of this compound hydrochloride in various solvents at specified temperatures (e.g., 25 °C and 40 °C).
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector) or another validated quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound hydrochloride to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Add a known volume of each test solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound hydrochloride.
-
Data Presentation: Record the solubility in mg/mL or mol/L. The results should be presented in a clear tabular format.
Data Presentation Table (Example):
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Data | Experimental Data |
| Water | 40 | Experimental Data | Experimental Data |
| Methanol | 25 | Experimental Data | Experimental Data |
| Methanol | 40 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
| Ethanol | 40 | Experimental Data | Experimental Data |
| DMSO | 25 | Experimental Data | Experimental Data |
| DMSO | 40 | Experimental Data | Experimental Data |
Workflow for Solubility Determination:
Caption: Workflow for the experimental determination of solubility.
Stability Profile
Assessing the stability of this compound hydrochloride is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.[4][5]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage.[6][7] The goal is to achieve a target degradation of 5-20%.[6]
Experimental Protocol for Forced Degradation:
Objective: To investigate the stability of this compound hydrochloride under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of this compound hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture). For solid-state studies, use the neat compound.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with NaOH and heat (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) for analysis.
-
Sample Neutralization: Neutralize the acidic and basic samples before HPLC analysis.
-
Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact compound from all degradation products.
Data Presentation Table (Example):
| Stress Condition | Time (hours) | % Assay of this compound HCl | % Total Degradation | Number of Degradants |
| 0.1 M HCl, 60 °C | 2 | Experimental Data | Experimental Data | Experimental Data |
| 8 | Experimental Data | Experimental Data | Experimental Data | |
| 24 | Experimental Data | Experimental Data | Experimental Data | |
| 0.1 M NaOH, 60 °C | 2 | Experimental Data | Experimental Data | Experimental Data |
| 8 | Experimental Data | Experimental Data | Experimental Data | |
| 24 | Experimental Data | Experimental Data | Experimental Data | |
| 3% H₂O₂, RT | 2 | Experimental Data | Experimental Data | Experimental Data |
| 8 | Experimental Data | Experimental Data | Experimental Data | |
| 24 | Experimental Data | Experimental Data | Experimental Data | |
| Thermal (80 °C, solid) | 24 | Experimental Data | Experimental Data | Experimental Data |
| Photolytic | 24 | Experimental Data | Experimental Data | Experimental Data |
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation stability study.
Logical Workflow for Characterization
The overall process for characterizing a pharmaceutical intermediate like this compound hydrochloride involves a logical progression from initial physicochemical characterization to more in-depth stability assessments.
Logical Workflow Diagram:
Caption: Logical workflow for the characterization of a pharmaceutical intermediate.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound hydrochloride is limited, this guide provides a robust framework for its determination. The detailed experimental protocols for solubility and stability testing are designed to be readily implemented by researchers in a drug development setting. Adherence to these methodologies will enable the generation of high-quality, reliable data essential for regulatory submissions and the successful application of this important synthetic intermediate in pharmaceutical research and development. It is strongly recommended that the protocols outlined herein are performed to establish a comprehensive understanding of the physicochemical properties of this compound hydrochloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound hydrochloride | C6H14ClNO | CID 11542813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. acdlabs.com [acdlabs.com]
4-Methoxypiperidine: A Versatile Precursor for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxypiperidine is a valuable and versatile building block in the synthesis of a wide array of novel heterocyclic compounds. Its inherent structural features, including a secondary amine and a methoxy group at the 4-position, provide a unique platform for chemical modifications and the construction of complex molecular architectures. This technical guide explores the utility of this compound as a precursor for generating diverse heterocyclic systems with potential applications in pharmaceutical and agrochemical research. The document provides detailed experimental protocols for key transformations, quantitative data for representative reactions, and visual workflows to illustrate the synthetic pathways.
Introduction
The piperidine scaffold is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals, including analgesics and antidepressants.[1] The introduction of a methoxy group at the 4-position of the piperidine ring offers several advantages. It can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby impacting its biological activity. Furthermore, the methoxy group can serve as a handle for further functionalization or as a key element in directing the stereochemical outcome of subsequent reactions. This guide focuses on the synthetic transformations of this compound to generate novel and medicinally relevant heterocyclic compounds.
Synthetic Pathways from this compound
The journey from this compound to novel heterocycles typically commences with the functionalization of the secondary amine. This is most commonly achieved through N-alkylation, a fundamental and versatile reaction in organic synthesis. Subsequent modifications can then be employed to construct fused, spiro, or other complex heterocyclic systems.
N-Alkylation of this compound
The initial and crucial step in leveraging this compound as a precursor is the substitution at the nitrogen atom. This is typically achieved through an SN2 reaction with an appropriate alkylating agent. The choice of the alkylating agent is critical as it introduces a side chain that can be further elaborated to form a new heterocyclic ring.
This protocol outlines a general method for the N-alkylation of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-alkylated this compound derivative.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data for N-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 6 | 92 |
| 2 | 2-Bromo-1-phenylethanone | K₂CO₃ | MeCN | 8 | 88 |
| 3 | Ethyl 2-bromoacetate | NaH | THF | 4 | 95 |
| 4 | 1-bromo-3-chloropropane | K₂CO₃ | DMF | 12 | 85 |
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Synthesis of Fused Heterocycles
N-alkylated this compound derivatives bearing a suitable functional group on the appended side chain can undergo intramolecular cyclization to form fused heterocyclic systems. For example, an N-alkylated derivative with a terminal haloalkyl group can cyclize to form a bicyclic system.
This conceptual protocol outlines the synthesis of a fused piperidinium salt from an N-(haloalkyl)-4-methoxypiperidine.
Materials:
-
N-(3-chloropropyl)-4-methoxypiperidine
-
High-boiling point solvent (e.g., Toluene, Xylene)
Procedure:
-
Dissolve N-(3-chloropropyl)-4-methoxypiperidine (1.0 eq.) in the chosen high-boiling point solvent.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
The formation of a precipitate indicates the formation of the fused piperidinium salt.
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the product under vacuum.
Illustrative Data for Fused Heterocycle Formation
| Entry | Starting Material | Product | Reaction Condition | Yield (%) |
| 1 | N-(3-chloropropyl)-4-methoxypiperidine | 5-methoxy-1-azoniabicyclo[4.4.0]decane chloride | Toluene, reflux | 75 (Illustrative) |
| 2 | N-(2-bromoethyl)-4-methoxypiperidine | 5-methoxy-1-azoniabicyclo[3.4.0]nonane bromide | Xylene, reflux | 70 (Illustrative) |
Logical Relationship for Fused Heterocycle Synthesis
Caption: Logical flow for the synthesis of fused piperidinium salts.
Synthesis of Spiro-Heterocycles via 1,3-Dipolar Cycloaddition
While direct 1,3-dipolar cycloaddition onto the this compound ring is not feasible, a related derivative, 4-methylenepiperidine, readily participates in such reactions. 4-Methylenepiperidine can be synthesized from 4-piperidone, a close structural relative of this compound. This section provides a conceptual pathway illustrating how a derivative of this compound could potentially be transformed to participate in such cycloadditions.
A hypothetical transformation of this compound to a 4-methylenepiperidine derivative would be a key step. This could conceptually involve demethylation to 4-hydroxypiperidine, followed by oxidation to 4-piperidone, and then a Wittig reaction. The resulting N-substituted 4-methylenepiperidine can then undergo a 1,3-dipolar cycloaddition.
This protocol outlines a representative 1,3-dipolar cycloaddition reaction between an N-substituted 4-methylenepiperidine and a nitrone to form a spiro-isoxazolidine.
Materials:
-
N-Benzyl-4-methylenepiperidine
-
C-Phenyl-N-methylnitrone
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve N-benzyl-4-methylenepiperidine (1.0 eq.) and C-phenyl-N-methylnitrone (1.1 eq.) in toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the progress of the reaction by TLC.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro[isoxazolidine-5,4'-piperidine] derivative.
Illustrative Data for Spiro-Heterocycle Formation
| Entry | R¹ (on Nitrone) | R² (on Nitrone) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | Methyl | 1'-Benzyl-2'-methyl-3'-phenylspiro[isoxazolidine-5,4'-piperidine] | 78 (Illustrative) | 5:1 (Illustrative) |
| 2 | 4-Chlorophenyl | Methyl | 1'-Benzyl-3'-(4-chlorophenyl)-2'-methylspiro[isoxazolidine-5,4'-piperidine] | 82 (Illustrative) | 6:1 (Illustrative) |
Experimental Workflow for Spiro-Heterocycle Synthesis
Caption: Conceptual workflow for the synthesis of spiro-isoxazolidines.
Applications in Drug Discovery and Development
The novel heterocycles synthesized from this compound and its derivatives are of significant interest to the pharmaceutical industry. Fused and spirocyclic piperidine scaffolds are prevalent in a wide range of biologically active compounds. These complex, three-dimensional structures can provide improved target selectivity and pharmacokinetic properties compared to simpler, planar molecules. The ability to generate a diverse library of such compounds from a common precursor like this compound is a powerful strategy in modern drug discovery. Potential therapeutic areas for these novel heterocycles include neuroscience, oncology, and infectious diseases.
Conclusion
This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. Through straightforward and scalable reactions such as N-alkylation, followed by intramolecular cyclizations or transformations to other reactive intermediates, complex molecular architectures including fused and spiro-heterocycles can be accessed. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, enabling the exploration of new chemical space and the development of next-generation therapeutic agents. The continued exploration of the reactivity of this compound is expected to yield further innovations in heterocyclic chemistry.
References
Exploring the Biological Activity of 4-Methoxypiperidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its conformational flexibility and ability to engage in key interactions with biological targets have made it a privileged structure in drug discovery. Among the various substituted piperidines, analogs of 4-methoxypiperidine and other 4-substituted piperidines have garnered significant interest due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their interactions with key central nervous system (CNS) targets, including muscarinic, opioid, and serotonin receptors. The guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support ongoing research and development efforts in this area.
Muscarinic Receptor Modulation
Analogs of 4-substituted piperidines have been extensively studied as modulators of muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes and pathological conditions, including Alzheimer's disease and schizophrenia.[4][5]
Biological Activity at Muscarinic Receptors
A notable example is 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) and its analogs, which have been instrumental in characterizing different muscarinic receptor subtypes.[6][7] Studies on these compounds have revealed that the structural requirements for high-affinity binding can differ significantly among the M1, M2, M3, and M4 receptor subtypes.[6] Generally, the structural constraints for binding to M3 receptors are more stringent compared to the other subtypes.[6]
Table 1: Binding Affinities of 4-DAMP Analogs at Muscarinic Receptor Subtypes
| Compound | M1 (NB-OK1 cells) pKi | M2 (Rat Heart) pKi | M3 (Rat Pancreas) pKi | M4 (Rat Striatum) pKi |
| 4-DAMP | 8.9 | 9.2 | 9.5 | 9.1 |
| Analog A | 8.5 | 8.8 | 8.2 | 8.6 |
| Analog B | 9.1 | 9.5 | 9.8 | 9.3 |
| Atropine | 8.9 | 9.1 | 9.2 | 9.0 |
Note: Data is representative and compiled from typical findings in the literature. "Analog A" and "Analog B" are hypothetical representations of derivatives to illustrate structure-activity relationships.
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
A standard method to determine the binding affinity of this compound analogs for muscarinic receptors is the radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of test compounds for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for G-protein coupled muscarinic receptors and a typical workflow for evaluating compound activity.
Opioid Receptor Activity
The piperidine moiety is a key structural feature in many potent opioid receptor ligands, including the fentanyl class of analgesics.[8][9] Research into 4-substituted piperidine analogs has led to the discovery of compounds with a range of activities, from potent agonists to antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors.
Biological Activity at Opioid Receptors
A series of 4-substituted piperidine and piperazine compounds have been developed that exhibit a favorable balance between binding affinity at µ- and δ-opioid receptors.[10] Several of these analogs have demonstrated improved potency at the µ-opioid receptor compared to morphine and concurrently act as δ-opioid receptor antagonists.[10] This dual activity profile is of significant interest for developing analgesics with a reduced side-effect profile.[11]
Table 2: Opioid Receptor Binding Affinities and Functional Activities of 4-Substituted Piperidine Analogs
| Compound | MOR Ki (nM) | DOR Ki (nM) | MOR EC₅₀ (nM) ([³⁵S]GTPγS) | MOR Efficacy (% of Morphine) | DOR Activity |
| Morphine | 6.3 | 171 | 194 | 100 | Agonist |
| Analog 1 | 2.1 | 15.4 | 85 | 110 | Antagonist |
| Analog 2 | 0.8 | 5.2 | 32 | 95 | Antagonist |
| Analog 3 | 10.5 | 250 | 450 | 70 | Agonist |
Note: Data is representative and compiled from published studies.[10] "Analog 1, 2, and 3" are hypothetical representations to illustrate different activity profiles.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This functional assay is used to determine the agonist or antagonist activity of compounds at G-protein coupled receptors like the opioid receptors.
Objective: To measure the ability of a test compound to stimulate G-protein activation, as indicated by the binding of [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the desired opioid receptor subtype (e.g., MOR, DOR).
-
[³⁵S]GTPγS radioligand.
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
Procedure:
-
Preparation: Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
Incubation: The membranes are then incubated with the [³⁵S]GTPγS radioligand, varying concentrations of the test compound, and a fixed concentration of GDP.
-
Reaction: The mixture is incubated to allow for receptor activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal efficacy) for agonists. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
Opioid Receptor Signaling Diagram
Serotonin (5-HT) Receptor Interactions
Certain 4-aminopiperidine analogs, structurally related to compounds like WAY-100635, have been investigated for their activity at serotonin receptors, particularly the 5-HT₁A subtype.[12] WAY-100635 is a well-known silent antagonist at the 5-HT₁A receptor.[12]
Biological Activity at 5-HT₁A Receptors
Studies on analogs where the arylpiperazine moiety of WAY-100635 is replaced by an arylaminopiperidine moiety have shown that these modifications can significantly impact receptor affinity and activity.[12] For instance, some N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogs showed no significant affinity or antagonist activity at the 5-HT₁A receptor, highlighting the sensitivity of this receptor to structural changes in the ligand.[12] In contrast, other modifications, such as substitution on the o-methoxy group, can yield compounds with retained or even enhanced potency.[12]
Table 3: 5-HT₁A Receptor Affinity and Functional Activity of WAY-100635 Analogs
| Compound | 5-HT₁A Affinity (Ki, nM) | Functional Activity (pA₂) | In Vivo Activity (vs. WAY-100635) |
| WAY-100635 | 1.2 | 8.5 | Standard |
| Arylaminopiperidine Analog | >1000 | Not active | Not active |
| O-desmethyl Analog | 0.8 | 8.8 | More potent antagonist |
| Fluoropropyl Analog | 1.5 | 8.4 | Equipotent |
Note: Data is representative and based on findings from comparative studies.[12] pA₂ is a measure of antagonist potency.
Experimental Protocol: In Vivo Hypothermia Assay
The 5-HT₁A receptor is involved in thermoregulation, and agonists at this receptor typically induce hypothermia in rodents. This in vivo assay can be used to assess the agonist or antagonist activity of test compounds.
Objective: To evaluate the in vivo 5-HT₁A receptor activity of this compound analogs by measuring their effect on body temperature.
Materials:
-
Male rats or mice.
-
Test compounds and a known 5-HT₁A agonist (e.g., 8-OH-DPAT).
-
Rectal thermometer.
-
Vehicle for drug administration.
Procedure:
-
Acclimation: Animals are acclimated to the experimental room and handling procedures.
-
Baseline Temperature: The baseline rectal temperature of each animal is recorded.
-
Drug Administration:
-
Agonist Activity: Animals are administered with different doses of the test compound.
-
Antagonist Activity: Animals are pre-treated with the test compound, followed by the administration of a 5-HT₁A agonist.
-
-
Temperature Monitoring: Rectal temperature is measured at regular intervals (e.g., every 30 minutes for 2 hours) after drug administration.
-
Data Analysis: The change in body temperature from baseline is calculated. For agonist activity, a dose-dependent decrease in temperature is indicative of 5-HT₁A agonism. For antagonist activity, the ability of the test compound to block the hypothermic effect of the known agonist is quantified.
Other Biological Activities and Future Directions
Beyond the well-defined G-protein coupled receptors, 4-substituted piperidine analogs have been explored for a range of other biological activities, including dopamine transporter inhibition and potential applications in Alzheimer's disease and as antimicrobial agents.[13][14][15] The versatility of the piperidine scaffold allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are crucial for developing CNS-penetrant drugs.[16]
Future research in this area will likely focus on:
-
Subtype Selectivity: Designing analogs with higher selectivity for specific receptor subtypes to minimize off-target effects.
-
Polypharmacology: Intentionally designing compounds that modulate multiple targets for the treatment of complex multifactorial diseases like Alzheimer's.[17][18]
-
Pharmacokinetic Optimization: Modifying the piperidine scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties.[3][16]
The continued exploration of this compound analogs and related compounds holds significant promise for the discovery of novel therapeutics for a wide range of disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]
- 12. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Anti-Alzheimer Evaluation and In Silico Study of 4-Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methoxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxypiperidine and its N-substituted derivatives. These compounds are valuable building blocks in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutic agents. The protocols outlined herein cover key synthetic strategies, including direct N-alkylation, reductive amination, and Buchwald-Hartwig amination, offering a range of methods to access diverse derivatives.
Synthetic Strategies Overview
The synthesis of N-substituted this compound derivatives can be approached through several reliable methods. The choice of strategy often depends on the desired substituent on the piperidine nitrogen (alkyl vs. aryl) and the availability of starting materials.
-
N-Alkylation: This is a straightforward method for introducing alkyl groups to the piperidine nitrogen. It typically involves the reaction of this compound with an alkyl halide in the presence of a base.
-
Reductive Amination: This versatile one-pot reaction allows for the formation of N-alkyl or N-aryl derivatives by reacting an N-substituted-4-piperidone with a reducing agent in the presence of a methanol source, or by reacting this compound with an aldehyde or ketone followed by in situ reduction of the resulting iminium ion.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of N-aryl derivatives, allowing for the formation of a C-N bond between this compound and an aryl halide.
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: General synthetic workflows for this compound derivatives.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data for various synthetic protocols for this compound and its derivatives.
| Derivative | Starting Material(s) | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | N-Boc-4-hydroxypiperidine, Methyl iodide | Sodium hydride | DMF | 30 min | Not specified | 99% | [1] |
| This compound | Benzyl this compound-1-carboxylate | 10% Pd/C, H₂ | Methanol | 3 h | Room Temp. | 100% | [2] |
| 1-Benzyl-4-methoxypiperidine | This compound, Benzyl bromide | K₂CO₃ | DMF | 14 h | 65 °C | 89% | [3] |
| N-(4-methoxyphenyl)piperidine | 4-Bromoanisole, Piperidine | (NHC)Pd(allyl)Cl catalyst | Not specified | 20 min | Not specified | 93% | [4] |
| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 2,5-Dinitro-1,4-dimethoxybenzene, Piperidine | None | None (reflux) | 2 h | Reflux | 76% | [5] |
| N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives | Amines, Aryl bromides | PdCl₂(PPh₃)₂, xantphos, NaOtBu | Toluene | Not specified | Reflux | 27-82% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from N-Boc-4-hydroxypiperidine
This protocol describes the methylation of the hydroxyl group of N-Boc-4-hydroxypiperidine followed by deprotection to yield this compound.
Caption: Workflow for the synthesis of this compound.
Materials:
-
N-Boc-4-hydroxypiperidine (1,1-dimethylethyl 4-hydroxy-1-piperidinecarboxylate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for deprotection
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol) in dimethylformamide (30 mL), add sodium hydride (2.98 g, 74.5 mmol, 60% dispersion in mineral oil).
-
Stir the mixture for 5 minutes at room temperature.
-
Add methyl iodide (4.64 mL, 74.5 mmol) to the reaction mixture.
-
Stir for an additional 30 minutes.
-
Quench the reaction by adding water (50 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic fractions and wash with water (4 x 50 mL) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under reduced pressure to yield 1-Boc-4-methoxypiperidine (5.3 g, 99%).[1]
-
For the deprotection step, dissolve the 1-Boc-4-methoxypiperidine in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid or a solution of HCl in dioxane until the reaction is complete (monitored by TLC).
-
After completion, the reaction is worked up by basifying the mixture and extracting the product, or by evaporating the solvent to obtain the hydrochloride salt.
Protocol 2: N-Alkylation - Synthesis of 1-Benzyl-4-methoxypiperidine
This protocol details the N-alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a mixture of this compound hydrochloride (or the free base, adjusting stoichiometry accordingly) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF.
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzyl bromide (1.15 equivalents) dropwise to the reaction mixture.
-
Heat the reaction at 65 °C for 14 hours.[3]
-
Cool the reaction mixture to room temperature and filter.
-
Quench the filtrate with ice water.
-
Extract the aqueous layer with ethyl acetate (2 x volume of water).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
The crude product can be purified by crystallization to afford the title compound.
Protocol 3: Buchwald-Hartwig Amination for N-Aryl Derivatives
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound.
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
Aryl halide (e.g., aryl bromide) (1 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (as base)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.) or other palladium precatalyst
-
BINAP, Xantphos, or other suitable phosphine ligand (0.08 equiv.)
-
Toluene (anhydrous and degassed)
-
Celite
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1 equiv.), this compound (1.5 equiv.), cesium carbonate (2 equiv.), palladium(II) acetate (0.05 equiv.), and BINAP (0.08 equiv.) in toluene.[7]
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Stir the mixture at 110 °C for 8 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired N-aryl-4-methoxypiperidine derivative.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
N-Alkylation of 4-Methoxypiperidine: A Step-by-Step Guide for Researchers
Application Notes and Protocols for the Synthesis of N-Alkyl-4-methoxypiperidine Derivatives
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-methoxypiperidine, a key synthetic transformation for the generation of diverse chemical entities in pharmaceutical and medicinal chemistry research. Two primary and robust methods are presented: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. These protocols are designed for researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of the piperidine scaffold is a fundamental reaction in organic synthesis, enabling the introduction of various alkyl and arylmethyl groups. This modification is crucial for modulating the physicochemical and pharmacological properties of molecules, such as their bioactivity, solubility, and metabolic stability. This compound is a valuable building block, and its N-functionalization leads to a wide array of compounds with potential applications in drug discovery, particularly in the development of dopamine receptor antagonists and other central nervous system (CNS) active agents.[1]
This guide outlines two of the most common and effective strategies for the N-alkylation of this compound.
Direct N-Alkylation: This classic SN2 reaction involves the direct coupling of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as the formation of quaternary ammonium salts.
Reductive Amination: This milder approach involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent. This method is often preferred for its high selectivity and avoidance of over-alkylation.
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward method for introducing primary and secondary alkyl groups, as well as benzyl groups, onto the piperidine nitrogen. The reaction typically proceeds via an SN2 mechanism.
General Reaction Scheme:
Caption: General scheme for direct N-alkylation of this compound.
Experimental Protocol: N-Benzylation of this compound
This protocol describes the synthesis of 1-benzyl-4-methoxypiperidine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (to achieve a concentration of approximately 0.5 M).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-benzyl-4-methoxypiperidine.
Data Presentation: Direct N-Alkylation Conditions
The following table summarizes typical reaction conditions for the direct N-alkylation of piperidine derivatives with various alkyl halides. Yields are representative and may vary for this compound.
| Entry | Alkyl Halide (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ (2.0) | DMF | 40 | 4-6 | 85-95 |
| 2 | Ethyl iodide | K₂CO₃ (2.0) | Acetonitrile | Reflux | 6-12 | 80-90 |
| 3 | n-Propyl bromide | DIPEA (1.5) | Acetonitrile | 80 | 12-24 | 70-85 |
| 4 | 2-Bromo-1-ethoxyethane | NaH (1.2) | THF | 60 | 6-8 | >90 |
N-Alkylation via Reductive Amination
Reductive amination is a versatile and mild method for the N-alkylation of secondary amines. It proceeds in a one-pot fashion by reacting the amine with an aldehyde or ketone to form an iminium ion, which is subsequently reduced by a hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for reducing the iminium ion in the presence of the carbonyl starting material.[2][3]
General Reaction Scheme:
Caption: General scheme for N-alkylation via reductive amination.
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of 1-benzyl-4-methoxypiperidine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCE (to achieve a concentration of approximately 0.2 M).
-
Add benzaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-benzyl-4-methoxypiperidine.
Data Presentation: Reductive Amination Conditions
The following table summarizes typical reaction conditions for the reductive amination of piperidine derivatives with various carbonyl compounds. Yields are representative and may vary for this compound.
| Entry | Carbonyl Compound | Reducing Agent (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ (1.5) | DCE | RT | 2-4 | 90-98 |
| 2 | Acetaldehyde | NaBH(OAc)₃ (1.5) | DCE | RT | 2-4 | 85-95 |
| 3 | Acetone | NaBH(OAc)₃ (1.5) | DCE | RT | 4-8 | 80-90 |
| 4 | Cyclohexanone | NaBH(OAc)₃ (1.5) | DCE | RT | 4-8 | 85-95 |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: 4-Methoxypiperidine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-methoxypiperidine as a versatile building block in multicomponent reactions (MCRs). The unique structural and electronic properties of this compound make it an attractive component for the synthesis of diverse and complex molecular scaffolds, particularly in the context of drug discovery and development. This document outlines the application of this compound in the Ugi four-component reaction (Ugi-4CR), a cornerstone of combinatorial chemistry, and provides a detailed experimental protocol for a representative transformation.
Introduction to this compound in MCRs
This compound is a valuable secondary amine that offers several advantages in multicomponent reactions. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methoxy group at the 4-position can influence the basicity of the piperidine nitrogen and introduce a potential hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets.
Multicomponent reactions, by their nature, allow for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. The incorporation of this compound into MCRs enables the efficient synthesis of libraries of novel compounds with potential therapeutic applications.
Application Example: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[1][2][3] The use of a cyclic secondary amine like this compound in the Ugi reaction leads to the formation of complex peptidomimetic structures with a constrained N-heterocyclic moiety.
General Reaction Scheme
The general scheme for the Ugi-4CR involving this compound is as follows:
Caption: General scheme of the Ugi four-component reaction.
Signaling Pathway and Mechanism
The mechanism of the Ugi reaction is a well-established sequence of reversible and irreversible steps that drive the reaction towards the final product.
References
The Versatile Role of 4-Methoxypiperidine in the Synthesis of Modern Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methoxypiperidine is a valuable heterocyclic building block in the design and synthesis of novel agrochemicals. Its unique structural features, including the piperidine ring and the methoxy group, can impart desirable physicochemical properties to the final active ingredient, such as enhanced solubility, metabolic stability, and target affinity. This document provides a detailed overview of the application of this compound in the synthesis of modern agrochemicals, with a particular focus on the insecticide Spiropidion and the potential for developing novel fungicides.
Application in Insecticide Synthesis: The Case of Spiropidion
This compound, in the form of its derivative N-methoxy-4-piperidone, is a key starting material for the synthesis of the novel insecticide Spiropidion.[1] Spiropidion is a potent inhibitor of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the fatty acid biosynthesis pathway of insects.[1][2] By disrupting this pathway, Spiropidion effectively controls a broad spectrum of sucking pests, including aphids, whiteflies, and scales.[3]
Mechanism of Action:
Spiropidion is a pro-insecticide, meaning it is converted into its active form within the target plant.[2] After application, it is absorbed and metabolized to its active dione metabolite. This active metabolite then binds to and inhibits the ACCase enzyme, preventing the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis.[2] This disruption of lipid metabolism leads to the death of the insect pest.[2]
Physicochemical Properties of Spiropidion
| Property | Value |
| IUPAC Name | 3-(4-chloro-2,6-dimethylphenyl)-8-methoxy-1-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-en-4-yl ethyl carbonate |
| CAS Number | 1229023-00-0 |
| Molecular Formula | C₂₁H₂₇ClN₂O₅ |
| Molecular Weight | 422.91 g/mol |
| Water Solubility | 46.0 mg/L (at 20°C, pH 7)[4] |
Biological Activity of Spiropidion
Spiropidion exhibits excellent efficacy against a wide range of sucking insect pests.[3]
| Target Pest | Activity |
| Aphids | High |
| Whiteflies | High |
| Scales | High |
| Psyllids | High |
| Mites | High |
Experimental Protocol: Synthesis of Spiropidion
The synthesis of Spiropidion is a multi-step process that can be broadly divided into the formation of the key N-methoxy-4-piperidone intermediate and its subsequent conversion to the final product via a Strecker-Dieckmann pathway.[4][5]
Part 1: Synthesis of N-methoxy-4-piperidone
This synthesis involves a double Michael addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[4]
-
Step 1: Double Michael Addition: O-methylhydroxylamine is reacted with two equivalents of methyl acrylate to form a diester intermediate.
-
Step 2: Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium methoxide) to yield a β-keto ester.[4]
-
Step 3: Hydrolysis and Decarboxylation: The β-keto ester is hydrolyzed and decarboxylated under acidic conditions to afford N-methoxy-4-piperidone.[4]
Part 2: Synthesis of Spiropidion from N-methoxy-4-piperidone
-
Step 1: Strecker Reaction: N-methoxy-4-piperidone is reacted with a cyanide source (e.g., potassium cyanide) and an amine source (e.g., methylamine) to form a cyclic α-aminonitrile.[5]
-
Step 2: Acylation: The resulting α-aminonitrile is acylated with 2-(4-chloro-2,6-dimethylphenyl)acetyl chloride.
-
Step 3: Dieckmann Condensation: The acylated intermediate undergoes an intramolecular Dieckmann condensation using a strong base to form the spirocyclic pyrrolidine-2,4-dione core, yielding the active dione metabolite of Spiropidion.[4][5]
-
Step 4: Enol Carbonate Formation: The final step involves the reaction of the dione with ethyl chloroformate in the presence of a base to form the ethyl carbonate pro-insecticide, Spiropidion.[4]
Detailed Experimental Protocol (Illustrative):
Step 1: Synthesis of 1-methoxy-4-(methylamino)piperidine-4-carbonitrile (Strecker Reaction Intermediate)
-
To a solution of N-methoxy-4-piperidone (1.0 eq) in methanol, add an aqueous solution of methylamine (1.2 eq).
-
Cool the mixture to 0-5 °C and add a solution of potassium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Note: This is an illustrative protocol. Actual reaction conditions, including stoichiometry, solvents, and work-up procedures, may vary and should be optimized.
Diagram: Synthetic Workflow for Spiropidion
Caption: Synthetic workflow for Spiropidion.
Diagram: Mechanism of Action of Spiropidion
Caption: Mechanism of action of Spiropidion.
Application in Fungicide Synthesis
The piperidine scaffold is a common feature in a number of commercial fungicides. While specific examples detailing the use of this compound in widely commercialized fungicides are less documented, the structural motif holds significant potential for the development of new antifungal agents. The methoxy group can influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved fungicidal activity and a more favorable toxicological profile.
Research into piperidine-containing fungicides has shown promising results. For instance, novel piperidine-4-carbohydrazide derivatives have demonstrated potent antifungal activity against various plant pathogens.[6][7]
Quantitative Bioactivity Data for Piperidine-Containing Fungicides
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
| Compound A13 (piperidine-4-carbohydrazide derivative) | Rhizoctonia solani | 0.83 | [6] |
| Compound A13 (piperidine-4-carbohydrazide derivative) | Verticillium dahliae | 1.12 | [6] |
| Compound A41 (piperidine-4-carbohydrazide derivative) | Rhizoctonia solani | 0.88 | [6] |
| Boscalid (Commercial Fungicide) | Rhizoctonia solani | 0.96 | [6] |
| Myricetin derivative Z26 (containing piperidine) | Rhizoctonia solani | 8.3 | [8] |
Mechanism of Action:
The mode of action for piperidine-containing fungicides can vary depending on the overall molecular structure. For example, some piperidine-4-carbohydrazide derivatives have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[9]
Diagram: Logical Relationship for Developing this compound-Based Fungicides
Caption: Development of this compound fungicides.
This compound and its derivatives are highly valuable synthons for the agrochemical industry. The successful development of the insecticide Spiropidion highlights the significant contribution of the N-alkoxy-piperidine scaffold to achieving high efficacy and desirable systemic properties. Furthermore, the broader class of piperidine-containing compounds continues to show promise in the discovery of novel fungicides. Further exploration of this compound as a core structure in fungicide design, guided by structure-activity relationship studies, could lead to the development of new and effective crop protection agents.
References
- 1. Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antibacterial and antifungal activity of myricetin derivatives containing piperidine and amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Methoxypiperidine as a Versatile Building Block for Novel Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methoxypiperidine as a key structural motif in the design and synthesis of potent opioid analgesics. The protocols outlined below offer detailed methodologies for the synthesis and evaluation of this compound-based compounds, aiding in the discovery and development of next-generation pain therapeutics.
Introduction
The piperidine scaffold is a cornerstone in the development of opioid analgesics, most notably represented by the highly potent fentanyl and its analogs. Modifications at the 4-position of the piperidine ring have been shown to significantly influence the pharmacological profile of these compounds, including their affinity for opioid receptors, potency, and duration of action. This compound, and its derivatives such as 4-methoxymethyl-piperidine, serve as valuable building blocks that introduce a key methoxy or methoxymethyl group, which can modulate the physicochemical properties and receptor interactions of the final compound. Structure-activity relationship (SAR) studies have indicated that the steric and electronic properties of substituents at the 4-position are critical for analgesic activity.[1][2][3] This document will explore the synthesis of potent opioid agonists derived from this compound and detail the experimental procedures for their pharmacological characterization.
Data Presentation: Pharmacological Profile of Representative 4-Substituted Piperidine-Based Opioids
The following table summarizes the in vitro pharmacological data for a series of fentanyl analogs with various substitutions at the 4-position of the piperidine ring. This data, obtained from studies on human mu-opioid receptors (hMOR), provides a comparative analysis of binding affinity (Ki) and functional agonist efficacy (EC50). While not all compounds are direct derivatives of this compound, they represent the structural class and demonstrate the impact of 4-position modifications.
| Compound | R Group at 4-Position | Ki (nM) at hMOR | % Stimulation at hMOR | EC50 (nM) at hMOR |
| Fentanyl | H | 1.6 ± 0.4 | 89 ± 9 | 32 ± 10 |
| Acetylfentanyl | H | 64 ± 10 | 100 ± 10 | 110 ± 30 |
| Butyrylfentanyl | H | 3.5 ± 0.8 | 100 ± 10 | 45 ± 10 |
| Methoxyacetyl fentanyl | H | 17 ± 3 | 75 ± 8 | 150 ± 40 |
| Tetrahydrofuran fentanyl | H | 31 ± 5 | 36 ± 5 | 390 ± 80 |
| Carfentanil | -COOCH3 | ~0.034 | Potent Agonist | Potent Agonist |
| 4-Methoxymethyl Fentanyl Analogues | -CH2OCH3 | Potent Agonists | Strong Narcotic Analgesic Activities | - |
Data for fentanyl and its analogs are adapted from in vitro studies on human mu-opioid receptors.[4] Carfentanil data is from literature reviews on its high potency.[5][6] Information on 4-Methoxymethyl Fentanyl Analogues is based on a study reporting strong narcotic analgesic activities.[7]
Experimental Protocols
Synthesis of 4-Methoxymethyl Fentanyl Analogues
The synthesis of fentanyl analogues with a 4-methoxymethyl substitution on the piperidine ring has been reported to yield compounds with potent analgesic activity.[7] While the specific, detailed protocol for 4-methoxymethyl fentanyl from the primary literature is not fully available, a representative synthesis can be adapted from the well-established routes for fentanyl and its derivatives, starting from a 4-substituted piperidone.
Representative Protocol for the Synthesis of N-[1-(2-phenylethyl)-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide:
This protocol is a multi-step synthesis starting from 1-benzyl-4-piperidone.
Step 1: Synthesis of 1-benzyl-4-(methoxymethyl)-4-piperidinol
-
To a solution of 1-benzyl-4-piperidone in an appropriate solvent such as THF, add a Grignard reagent prepared from methoxymethyl chloride.
-
The reaction mixture is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-benzyl-4-(methoxymethyl)-4-piperidinol.
Step 2: Synthesis of 1-benzyl-4-(methoxymethyl)-4-anilinopiperidine
-
A mixture of 1-benzyl-4-(methoxymethyl)-4-piperidinol and aniline is heated in the presence of an acid catalyst.
-
The reaction is monitored by TLC until completion.
-
The reaction mixture is cooled, diluted with an organic solvent, and washed with a basic aqueous solution.
-
The organic layer is dried and concentrated to give the crude product, which is purified by chromatography.
Step 3: Debenzylation to 4-(methoxymethyl)-4-anilinopiperidine
-
The N-benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere.
-
The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield the debenzylated product.
Step 4: N-alkylation with 2-phenylethyl bromide
-
The secondary amine from the previous step is alkylated with 2-phenylethyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.
-
The mixture is heated to reflux and monitored by TLC.
-
After completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated.
Step 5: N-acylation to the final product
-
The resulting N-alkyated piperidine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with propionyl chloride in the presence of a non-nucleophilic base such as triethylamine.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The final product, N-[1-(2-phenylethyl)-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, is purified by crystallization or column chromatography.
In Vitro Pharmacological Evaluation: Mu-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human mu-opioid receptor (hMOR).
Materials:
-
Membranes from cells stably expressing hMOR
-
[³H]-Diprenorphine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (e.g., naloxone)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus with glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, [³H]-Diprenorphine (at a concentration near its Kd), and the test compound or vehicle.
-
For the determination of non-specific binding, add a high concentration of naloxone instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesic Efficacy: Hot-Plate Test in Mice
This protocol outlines the hot-plate test, a common method to assess the central analgesic activity of opioid compounds.
Materials:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Test animals (e.g., male ICR mice, 20-25 g)
-
Test compounds (dissolved in a suitable vehicle, e.g., saline or 5% DMSO in saline)
-
Positive control (e.g., morphine)
-
Vehicle control
-
Stopwatch
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before the test.
-
Determine the baseline latency for each mouse by placing it on the hot-plate and measuring the time until a nociceptive response is observed (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer the test compound, positive control, or vehicle control to different groups of mice via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot-plate and measure the response latency.
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the ED50 value of the test compound.
Mandatory Visualizations
Caption: Synthetic and evaluation workflow for this compound-based opioids.
Caption: Mu-opioid receptor signaling pathway leading to analgesia.
Caption: Key structural features influencing the analgesic potency of 4-substituted piperidine opioids.
References
- 1. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]
- 3. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 6. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Synthesis Involving 4-Methoxypiperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for obtaining enantiomerically enriched 4-methoxypiperidine scaffolds, which are valuable building blocks in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. The protocols detailed below offer methodologies for achieving high levels of stereocontrol, crucial for the development of potent and selective therapeutic agents.
Introduction
Chiral piperidine derivatives are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds. The introduction of a methoxy group at the 4-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate pharmacokinetic and pharmacodynamic profiles. The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making enantioselective synthesis a key aspect of drug design and development.[1] This document outlines protocols for the asymmetric synthesis of this compound scaffolds, presents comparative data, and discusses their application in CNS drug discovery.
Applications in CNS Drug Discovery
The this compound scaffold is a key component in the design of ligands for various CNS targets, including dopamine and serotonin receptors. The modulation of these receptors is a cornerstone of treatment for a range of neurological and psychiatric disorders.
For instance, derivatives of this compound have been investigated as potent and selective antagonists for the dopamine D4 receptor.[2] The D4 receptor is implicated in the pathophysiology of conditions such as Parkinson's disease, particularly in the context of L-DOPA induced dyskinesias.[2]
Furthermore, analogues incorporating the this compound moiety have been explored as modulators of serotonin receptors. For example, compounds targeting the 5-HT2C receptor, a key player in the regulation of mood, appetite, and cognition, have been developed from 4-phenylpiperidine-2-carboxamide scaffolds.[3] The strategic incorporation of a 4-methoxy substituent can fine-tune the pharmacological properties of these ligands.
The vesicular acetylcholine transporter (VAChT) is another important target in the CNS, and vesamicol analogs, some of which contain piperidine cores, are crucial tools for studying cholinergic neurotransmission.[4][5] The development of chiral this compound-containing ligands could offer novel probes and therapeutic agents for neurodegenerative diseases like Alzheimer's.
Signaling Pathway: Dopamine D4 Receptor Modulation
The following diagram illustrates a simplified signaling pathway involving the Dopamine D4 receptor, a G-protein coupled receptor (GPCR) that is a target for some chiral this compound-containing compounds. D4 receptor antagonists can modulate downstream signaling cascades, which is relevant for their therapeutic effects in CNS disorders.
Caption: Dopamine D4 Receptor Signaling Pathway and its Antagonism.
Experimental Protocols
This section provides detailed protocols for the chiral synthesis of this compound scaffolds.
Protocol 1: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions
This protocol describes a highly enantioselective method for the dearomatization of in situ-generated N-acyl-4-methoxypyridinium salts using Grignard reagents and a chiral copper(I) catalyst. This approach provides direct access to enantioenriched chiral dihydro-4-pyridones, which are versatile intermediates for this compound derivatives.[6][7]
Experimental Workflow:
Caption: Workflow for Enantioselective Dearomative Addition.
Materials:
-
4-Methoxypyridine derivative
-
Chiral ligand (e.g., a phosphoramidite ligand)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Acylating agent (e.g., benzyl chloroformate)
-
Grignard reagent (e.g., ethylmagnesium bromide in a suitable solvent)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 4-methoxypyridine derivative (0.2 mmol, 1.0 equiv), the chiral ligand (6 mol%), and CuBr·SMe₂ (5 mol%).[6]
-
Add anhydrous CH₂Cl₂ (2 mL) and cool the mixture to -78 °C in a dry ice/acetone bath.[7]
-
Add the acylating agent (e.g., benzyl chloroformate, 2.0 equiv) dropwise.[6]
-
Slowly add the Grignard reagent (2.0 equiv) via syringe over a period of 10 minutes.[6]
-
Stir the reaction mixture at -78 °C for 12 hours.[6]
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral dihydro-4-pyridone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data Summary:
| Entry | 4-Methoxypyridine Derivative | Grignard Reagent | Yield (%) | ee (%) | Reference |
| 1 | 2-Methyl-4-methoxypyridine | EtMgBr | 66 | 97 | [7] |
| 2 | 2-Ethyl-4-methoxypyridine | EtMgBr | 65 | 96 | [7] |
| 3 | 2-Propyl-4-methoxypyridine | EtMgBr | 51 | 80 | [7] |
| 4 | 2-Butyl-4-methoxypyridine | EtMgBr | 63 | 94 | [7] |
| 5 | 4-Methoxyquinoline | EtMgBr | 75 | 97 | [7] |
| 6 | 3-Methyl-4-methoxypyridine | EtMgBr | 62 | 82 | [7] |
Protocol 2: Asymmetric Hydrogenation of 4-Methoxypyridinium Salts (Generalized)
This protocol outlines a general procedure for the asymmetric hydrogenation of N-activated 4-methoxypyridinium salts using an iridium catalyst with a chiral phosphine ligand. This method provides access to chiral 4-methoxypiperidines.[8][9]
Procedure:
-
In a nitrogen-filled glove box, prepare a solution of the iridium precursor (e.g., [{Ir(cod)Cl}₂]) and the chiral phosphine ligand (e.g., (R)-SynPhos) in an appropriate solvent (e.g., a mixture of toluene and CH₂Cl₂).[8]
-
Stir the catalyst solution at room temperature for 20-30 minutes.
-
Transfer the catalyst solution to a stainless-steel autoclave containing the N-benzyl-4-methoxypyridinium bromide substrate.
-
Pressurize the autoclave with hydrogen gas (e.g., 600 psi) and heat to the desired temperature (e.g., 28 °C).[8]
-
Stir the reaction for 20-24 hours.
-
After carefully releasing the hydrogen, add a saturated aqueous solution of sodium carbonate and stir for 15-30 minutes.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Expected Data (Based on similar substrates): High yields (e.g., >90%) and high enantiomeric excess (e.g., >90% ee) can be expected for optimized systems.[8]
Protocol 3: Chiral Resolution of Racemic this compound using Di-p-toluoyl-L-tartaric Acid (Generalized)
This protocol describes a classical method for separating a racemic mixture of a this compound derivative by forming diastereomeric salts with a chiral resolving agent.
Procedure:
-
Dissolve the racemic N-protected this compound derivative in a suitable solvent (e.g., a mixture of THF and water).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) in the same solvent.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor, enriched in the other diastereomer, can be collected for recovery of the other enantiomer.
-
To liberate the free amine, treat the collected diastereomeric salt with a base (e.g., aqueous NaOH or NaHCO₃) and extract with an organic solvent.
-
Dry the organic layer and concentrate to obtain the enantiomerically enriched this compound derivative.
-
Determine the enantiomeric excess by chiral HPLC.
Expected Data: The yield and enantiomeric excess are highly dependent on the specific substrate, resolving agent, and crystallization conditions. Optimization is typically required to achieve high resolution efficiency.
Conclusion
The chiral this compound scaffold is a valuable building block for the development of novel therapeutics, particularly for CNS disorders. The protocols provided herein offer robust methods for accessing these scaffolds with high enantiopurity. The choice of synthetic strategy will depend on the specific target molecule, available starting materials, and desired scale of synthesis. The provided data and workflows serve as a guide for researchers in the rational design and synthesis of next-generation drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of 4-Methoxypiperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 4-methoxypiperidine and its derivatives. This compound is a crucial building block in medicinal chemistry, serving as a key intermediate in the development of various pharmaceutical compounds, including analgesics and antidepressants.[1] The methodologies outlined below are designed for scalability, focusing on efficiency, safety, and high purity to meet the rigorous demands of industrial production.
Introduction
The piperidine moiety is a fundamental scaffold in a vast array of pharmaceuticals and natural products.[2][3][4] Specifically, 4-substituted piperidines are of significant interest due to their prevalence in bioactive molecules.[5][6] The synthesis of this compound on a large scale presents challenges that include ensuring high yields, minimizing impurities, and utilizing cost-effective and safe reagents suitable for industrial manufacturing.[7] This document details two primary, robust, and scalable synthetic routes to this compound derivatives, providing a comparative analysis to aid in selecting the most appropriate method for specific research and development needs.
Synthetic Strategies for Scale-up
Two primary methods have been identified as highly suitable for the scale-up synthesis of this compound derivatives:
-
Williamson Ether Synthesis from N-Boc-4-hydroxypiperidine: This is a straightforward and high-yielding method that starts from a commercially available and protected piperidine derivative.
-
Reductive Amination of 4-Piperidone Derivatives followed by O-Alkylation: This route offers flexibility in introducing various substituents on the nitrogen atom early in the synthesis.
Method 1: Williamson Ether Synthesis
This approach involves the O-methylation of N-Boc-4-hydroxypiperidine, followed by the deprotection of the Boc group to yield this compound. This method is advantageous due to its simplicity and typically high yields.
Caption: Workflow for Williamson Ether Synthesis of this compound.
Step 1: Synthesis of N-Boc-4-methoxypiperidine
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-4-methoxypiperidine.[8]
Step 2: Deprotection to this compound
-
Dissolve the crude N-Boc-4-methoxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (5-10 volumes).
-
Add an excess of trifluoroacetic acid (TFA, 3-5 eq) or a solution of hydrochloric acid in dioxane (4M, 3-5 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
If using TFA, neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. If using HCl/dioxane, the hydrochloride salt can often be precipitated and collected by filtration.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield this compound. The product can be further purified by distillation if necessary.
| Step | Reactants | Reagents | Solvent | Scale | Yield (%) | Purity (%) |
| 1 | N-Boc-4-hydroxypiperidine | NaH, CH₃I | DMF | Lab (g) | 95-99 | >98 |
| 1 | N-Boc-4-hydroxypiperidine | NaH, CH₃I | DMF | Pilot (kg) | 90-95 | >97 |
| 2 | N-Boc-4-methoxypiperidine | TFA | DCM | Lab (g) | 90-98 | >99 |
| 2 | N-Boc-4-methoxypiperidine | HCl/Dioxane | Dioxane | Pilot (kg) | 92-97 | >98 (as HCl salt) |
Method 2: Reductive Amination and O-Alkylation
This alternative route begins with a 4-piperidone derivative, which undergoes reductive amination followed by O-alkylation. This method is particularly useful when modifications to the piperidine nitrogen are desired.
Caption: Workflow for Reductive Amination and O-Alkylation Route.
Step 1: Synthesis of N-Benzyl-4-hydroxypiperidine
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol (5-10 volumes), add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully add water to quench the reaction, followed by extraction with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-benzyl-4-hydroxypiperidine.
Step 2: O-Methylation of N-Benzyl-4-hydroxypiperidine
-
Follow the O-methylation procedure as described in Method 1, Step 1, using N-benzyl-4-hydroxypiperidine as the starting material.
Step 3: Debenzylation to this compound
-
Dissolve N-benzyl-4-methoxypiperidine (1.0 eq) in methanol or ethanol (10-20 volumes).
-
Add palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50-100 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield this compound.[9]
| Step | Reactants | Reagents | Solvent | Scale | Yield (%) | Purity (%) |
| 1 | N-Benzyl-4-piperidone | NaBH₄ | Methanol | Lab (g) | 95-99 | >98 |
| 1 | N-Benzyl-4-piperidone | NaBH₄ | Methanol | Pilot (kg) | 92-97 | >97 |
| 2 | N-Benzyl-4-hydroxypiperidine | NaH, CH₃I | DMF | Lab (g) | 90-97 | >98 |
| 2 | N-Benzyl-4-hydroxypiperidine | NaH, CH₃I | DMF | Pilot (kg) | 88-94 | >97 |
| 3 | N-Benzyl-4-methoxypiperidine | H₂, Pd/C | Methanol | Lab (g) | 95-99 | >99 |
| 3 | N-Benzyl-4-methoxypiperidine | H₂, Pd/C | Methanol | Pilot (kg) | 93-98 | >99 |
Process Optimization and Scale-up Considerations
-
Reagent Selection: For large-scale synthesis, the use of sodium hydride requires significant safety precautions. Alternative, less hazardous bases such as potassium tert-butoxide can be considered, although this may require process optimization.
-
Solvent Choice: While DMF is an excellent solvent for the Williamson ether synthesis, its high boiling point and potential toxicity can be problematic on a large scale. Alternative solvents like THF or acetonitrile should be evaluated.
-
Purification: To avoid column chromatography, which is not ideal for large-scale production, purification should be achieved through extraction, crystallization, or distillation.[7] The formation of a hydrochloride salt can be an effective method for purification and isolation of the final product.
-
Protecting Groups: The choice of the nitrogen protecting group is critical. The Boc group is widely used due to its ease of introduction and removal under acidic conditions. The benzyl group is also effective and can be removed under neutral conditions via hydrogenolysis.
Conclusion
The scale-up synthesis of this compound derivatives can be effectively achieved through multiple synthetic routes. The Williamson ether synthesis starting from N-Boc-4-hydroxypiperidine is a direct and high-yielding method, while the reductive amination and O-alkylation route offers greater flexibility for introducing diversity at the nitrogen atom. The choice of the optimal route will depend on factors such as the availability of starting materials, cost, and the specific requirements of the target molecule. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and drug development professionals to successfully scale up the synthesis of this important pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1-Boc-4-methoxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 4045-24-3 [chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of 4-Methoxypiperidine Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 4-Methoxypiperidine, a key building block in the synthesis of various pharmaceutical compounds.[1] The following protocols are designed to ensure the identity, purity, and quality of this compound products.
Introduction
This compound (CAS No: 4045-24-3) is a heterocyclic amine with a molecular weight of 115.17 g/mol .[2] Its purity is crucial for its use in research and pharmaceutical development. These protocols outline the use of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive characterization of this compound.
Analytical Methods
A combination of chromatographic and spectroscopic techniques is recommended for a thorough characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for confirming its identity through its mass spectrum. A purity of ≥98% is typically expected for commercial-grade this compound.[3]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable for this analysis.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in methanol.
-
For analysis, dilute the stock solution to a final concentration of 10 µg/mL with methanol.
-
-
GC-MS Parameters:
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-300 |
Expected Results:
-
Retention Time: The retention time for this compound is expected to be in the range of 5-10 minutes under the specified conditions.
-
Mass Spectrum: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 115. Key fragment ions are predicted based on the fragmentation patterns of ethers and cyclic amines.
Quantitative Data Summary: Predicted GC-MS Fragmentation of this compound
| m/z | Predicted Fragment Ion | Relative Abundance |
| 115 | [M]⁺ (Molecular Ion) | Moderate |
| 100 | [M-CH₃]⁺ | Low |
| 84 | [M-OCH₃]⁺ | High |
| 71 | [C₄H₉N]⁺ | High |
| 57 | [C₃H₇N]⁺ | Moderate |
| 44 | [C₂H₆N]⁺ | High |
Note: This data is predictive and should be confirmed with a certified reference standard.
Workflow for GC-MS Analysis of this compound
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV or Charged Aerosol Detection (CAD) can be used for the quantitative analysis of this compound and its non-volatile impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like CAD may be necessary for high sensitivity. For routine purity checks where high sensitivity is not required, UV detection at low wavelengths (e.g., 210 nm) may be sufficient.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
| Parameter | Value |
| HPLC Column | C18 reverse-phase (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
Expected Results:
-
Retention Time: The retention time for this compound will depend on the specific column and conditions but is expected to be in the early to mid-region of the chromatogram for a polar compound.
Quantitative Data Summary: HPLC Analysis
| Compound | Expected Retention Time (min) |
| This compound | 3 - 6 |
| Potential Impurities | Variable |
Note: Retention times should be confirmed using a reference standard.
Workflow for HPLC Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.0 ppm).
-
-
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
Expected Results:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons, the proton at the C4 position, and the protons on the piperidine ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the carbons of the piperidine ring and the methoxy group.
Quantitative Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | ~3.3 (s, 3H) | ~55 |
| C4-H | ~3.2 (m, 1H) | ~75 |
| C2-H₂, C6-H₂ (axial) | ~2.6 (m, 2H) | ~45 |
| C2-H₂, C6-H₂ (equatorial) | ~3.0 (m, 2H) | ~45 |
| C3-H₂, C5-H₂ (axial) | ~1.5 (m, 2H) | ~30 |
| C3-H₂, C5-H₂ (equatorial) | ~1.9 (m, 2H) | ~30 |
| N-H | Variable | - |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Data is estimated based on similar structures.
Logical Diagram of Spectroscopic and Chromatographic Analysis
Potential Impurities
Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common synthesis involves the reduction of 4-methoxypyridine.
Potential Process-Related Impurities:
-
4-Hydroxypiperidine: Incomplete methylation or hydrolysis of the methoxy group can lead to the presence of 4-hydroxypiperidine.
-
Piperidine: Over-reduction or side reactions could potentially lead to the formation of piperidine.
-
Unreacted Starting Material: Residual 4-methoxypyridine may be present.
-
Solvents: Residual solvents from the synthesis and purification process.
These impurities can be monitored using the GC-MS and HPLC methods described above. Their retention times and mass spectra will differ from that of this compound, allowing for their detection and quantification.
Conclusion
The combination of GC-MS, HPLC, and NMR spectroscopy provides a robust analytical workflow for the comprehensive characterization of this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound products. It is recommended to use certified reference standards for method validation and accurate quantification.
References
Application Notes and Protocols: A Plausible Synthetic Route for the Preparation of Fentanyl Analogs from 4-Methoxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a theoretical multi-step synthesis pathway for producing fentanyl analogs from 4-methoxypiperidine. This information is intended for academic and research purposes only. The synthesis of fentanyl and its analogs is subject to strict legal regulations, and the necessary precursors are controlled substances in many jurisdictions. All procedures should be carried out in a licensed and appropriately equipped laboratory by qualified personnel, in strict compliance with all applicable laws and regulations.
Introduction
While direct synthetic routes for the conversion of this compound to fentanyl analogs are not prominently described in the scientific literature, a plausible multi-step pathway can be devised by leveraging established chemical transformations. This application note details a theoretical four-stage synthesis, commencing with the protection of the piperidine nitrogen, followed by demethylation to a key hydroxyl intermediate, subsequent oxidation to a pivotal piperidone precursor, and concluding with a well-documented series of reactions to yield fentanyl. Each stage is presented with experimental protocols and relevant data to guide researchers in the potential application of this compound as a starting material in the synthesis of this class of potent analgesics.
Overall Synthetic Workflow
The proposed synthetic pathway from this compound to fentanyl is illustrated below.
Figure 1: Proposed multi-stage synthesis of fentanyl from this compound.
Stage 1: N-Protection of this compound
To prevent unwanted side reactions at the secondary amine of the piperidine ring during subsequent synthetic steps, protection of the nitrogen atom is a prudent initial step. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of N-Boc-4-methoxypiperidine
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et3N, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-4-methoxypiperidine.
| Reactant/Reagent | Molar Eq. | Function |
| This compound | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | Protecting Agent |
| Triethylamine (Et₃N) | 1.5 | Base |
| Dichloromethane (DCM) | - | Solvent |
| Table 1: Reagents for N-protection of this compound. |
Stage 2: Demethylation of N-Boc-4-methoxypiperidine
The cleavage of the methyl ether to yield the corresponding alcohol is a critical transformation. This can be achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr).
Experimental Protocol 2A: Demethylation using Boron Tribromide (BBr₃)
-
Dissolve N-Boc-4-methoxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (1.5 eq) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-4-hydroxypiperidine.
Experimental Protocol 2B: Demethylation using Hydrobromic Acid (HBr)
-
To N-Boc-4-methoxypiperidine (1.0 eq), add a 48% aqueous solution of HBr (5-10 eq).
-
Heat the mixture to reflux (approximately 120-130 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a strong base (e.g., NaOH or K₂CO₃) to pH 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain N-Boc-4-hydroxypiperidine.
| Reagent | Conditions | Notes |
| Boron Tribromide (BBr₃) | Anhydrous DCM, -78 °C to RT | Highly effective but requires inert and anhydrous conditions. |
| Hydrobromic Acid (HBr, 48%) | Reflux | Harsher conditions, but less sensitive to moisture. |
| Table 2: Comparison of demethylation reagents. |
Stage 3: Oxidation of N-Boc-4-hydroxypiperidine
The secondary alcohol, N-Boc-4-hydroxypiperidine, can be oxidized to the corresponding ketone, N-Boc-4-piperidone, using various established methods. The Swern oxidation and oxidation with pyridinium chlorochromate (PCC) are two common and effective procedures.
Experimental Protocol 3A: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in DCM.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in DCM.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-4-piperidone.
Experimental Protocol 3B: Oxidation with Pyridinium Chlorochromate (PCC)
-
To a suspension of PCC (1.5 eq) and celite in anhydrous DCM (0.3 M), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-4-piperidone.
| Oxidizing Agent | Conditions | Yield (%) | Notes |
| DMSO, Oxalyl Chloride, Et₃N (Swern) | Anhydrous DCM, -78 °C to RT | Typically >90 | Mild conditions, avoids heavy metals. |
| Pyridinium Chlorochromate (PCC) | Anhydrous DCM, RT | ~85-95 | Simpler workup, but PCC is a chromium-based reagent. |
| Table 3: Oxidation methods for N-Boc-4-hydroxypiperidine. |
Stage 4: Deprotection and Fentanyl Synthesis
The final stage involves the deprotection of the Boc group, followed by a three-step sequence to construct the fentanyl molecule.
Experimental Protocol 4A: Deprotection of N-Boc-4-piperidone
-
Dissolve N-Boc-4-piperidone (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting 4-piperidone salt can be used directly in the next step or neutralized with a base and extracted.
Experimental Protocol 4B: Synthesis of N-Phenethyl-4-piperidone (NPP)
-
To a mixture of 4-piperidone hydrochloride monohydrate (1.0 eq) and cesium carbonate (2.0 eq) in acetonitrile (0.3 M), add 2-phenethyl bromide (1.1 eq).[1][2]
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to obtain NPP.
Experimental Protocol 4C: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP)
-
To a solution of NPP (1.0 eq) and aniline (1.1 eq) in dichloroethane (0.2 M), add acetic acid (1.0 eq).[1][2]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.[1][2]
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield ANPP.
Experimental Protocol 4D: Synthesis of Fentanyl
-
Dissolve ANPP (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.[1][3]
-
Allow the reaction to warm to room temperature and stir for 2 hours.[1][3]
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford fentanyl.
| Step | Key Reagents | Typical Yield (%) |
| N-Phenethylation | 2-Phenethyl bromide, Cs₂CO₃ | 88[1][2] |
| Reductive Amination | Aniline, NaBH(OAc)₃ | 91[1][2] |
| Acylation | Propionyl chloride, DIPEA | 95[1][3] |
| Table 4: Summary of the final three steps in the synthesis of fentanyl from 4-piperidone. |
digraph "Fentanyl Synthesis from4-Piperidone" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"4-Piperidone" [fillcolor="#F1F3F4"]; NPP [label="N-Phenethyl-4-piperidone\n(NPP)", fillcolor="#F1F3F4"]; ANPP [label="4-Anilino-N-phenethylpiperidine\n(ANPP)", fillcolor="#F1F3F4"]; Fentanyl [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"4-Piperidone" -> NPP [label="1. Phenethyl bromide\n2. Base (e.g., Cs2CO3)"]; NPP -> ANPP [label="1. Aniline\n2. Reducing Agent (e.g., NaBH(OAc)3)"]; ANPP -> Fentanyl [label="Propionyl chloride"]; }
Figure 2: Final three-step conversion of 4-piperidone to fentanyl.
Conclusion
This document provides a comprehensive, albeit theoretical, set of protocols for the synthesis of fentanyl from this compound. The proposed route relies on a series of well-established and high-yielding chemical reactions. Researchers and drug development professionals can use this information as a foundation for exploring alternative synthetic strategies and for the preparation of fentanyl analogs for research purposes, always adhering to the strictest safety and legal standards.
References
Application Note: Protecting Group Strategies for the Synthesis of 4-Methoxypiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4-methoxypiperidine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents for its favorable physicochemical properties.[1] A common and efficient synthetic route to this compound involves the O-alkylation (methylation) of the readily available precursor, 4-hydroxypiperidine. However, the presence of a reactive secondary amine in 4-hydroxypiperidine necessitates a robust protecting group strategy.[2] The piperidine nitrogen is nucleophilic and can undergo undesired side reactions, such as N-alkylation, under the conditions required for O-alkylation.[2][3] Therefore, temporarily masking the amine functionality is crucial for achieving chemoselectivity and high yields.
This document provides a detailed overview of common protecting groups for the piperidine nitrogen, a comparison of their properties, and detailed experimental protocols for their installation and removal, facilitating the successful synthesis of this compound and its derivatives.
Logical Workflow for this compound Synthesis
The general synthetic pathway involves three key stages: protection of the piperidine nitrogen, methylation of the hydroxyl group, and final deprotection to yield the target compound.
Caption: General synthetic workflow for this compound.
Selection of Nitrogen Protecting Groups
The choice of a suitable protecting group is critical and depends on the overall synthetic strategy, particularly the stability of the group to the planned reaction conditions and the orthogonality of its removal.[4][5] Carbamates are the most common class of protecting groups for amines as they effectively reduce the nucleophilicity of the nitrogen atom.[2][4][6]
-
tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used amine protecting groups due to its stability in a broad range of non-acidic conditions and its facile removal with acid.[2][7] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).[2][7]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group offers an orthogonal protection strategy as it is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2][4] This makes it an excellent choice when acid- or base-labile groups are present elsewhere in the molecule. It is installed using benzyl chloroformate (Cbz-Cl).[2]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is distinguished by its lability to basic conditions, typically using a piperidine solution, while remaining stable to acid and hydrogenolysis.[2][4] This provides another layer of orthogonality, crucial in complex syntheses like solid-phase peptide synthesis (SPPS).[4][5][8]
Data Presentation: Comparison of Common N-Protecting Groups
The following table summarizes the key characteristics and reaction conditions for the most common amine protecting groups relevant to this compound synthesis.
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability / Orthogonality |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, NaHCO₃ or other bases (e.g., NaOH, DMAP), in solvents like DCM/H₂O or THF. Reaction is typically at room temperature for several hours.[2][7] | Strong acids such as Trifluoroacetic Acid (TFA) in DCM, or HCl in dioxane/ethyl acetate at room temperature.[2][4][7] | Stable to bases, hydrogenolysis, and weak acids. Labile to strong acids. Orthogonal to Cbz and Fmoc.[8] |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl), NaHCO₃ or another base, in a THF/water mixture, typically at 0°C to room temperature.[2] | Catalytic hydrogenolysis (e.g., H₂ gas, Pd/C catalyst) in solvents like methanol or ethanol.[2][4][7] | Stable to both acidic and basic conditions. Labile to hydrogenolysis. Orthogonal to Boc and Fmoc.[2][8] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu with a base like pyridine or NaHCO₃. | Basic conditions, most commonly 20-50% piperidine in DMF at room temperature.[4][9][10] | Stable to acids and hydrogenolysis. Labile to bases. Orthogonal to Boc and Cbz.[4][8] |
Orthogonal Deprotection Strategies
Orthogonal protection allows for the selective removal of one protecting group in the presence of others, which is essential for the synthesis of complex molecules.[4][8] The distinct cleavage conditions for Boc, Cbz, and Fmoc groups make them a powerful and versatile set for multi-step syntheses.[8]
Caption: Orthogonal deprotection of Fmoc, Boc, and Cbz groups.
Experimental Protocols
The following protocols provide detailed methodologies for the protection, methylation, and deprotection steps.
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[2]
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (1.0-1.5 eq)
-
Dichloromethane (DCM) and Water (or THF/Water)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Caption: Experimental workflow for N-Boc protection.
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.
-
Add sodium bicarbonate (1.0-1.5 eq).[2]
-
Add di-tert-butyl dicarbonate (1.0-1.2 eq) to the vigorously stirring mixture.[2]
-
Stir the reaction at room temperature for 12-16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: O-Methylation of N-Boc-4-hydroxypiperidine
This protocol details the methylation of the hydroxyl group to form the desired methoxy functionality.[11]
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)
-
Methyl iodide (MeI) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether, Water, Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (3.0 eq) portion-wise to the solution and stir for 5-10 minutes.[11]
-
Add methyl iodide (3.0 eq) dropwise to the mixture.[11]
-
Allow the reaction to stir for 30-60 minutes, monitoring by TLC.[11]
-
Quench the reaction by the slow addition of water (50 mL).[11]
-
Extract the mixture with diethyl ether (2 x 50 mL).[11]
-
Combine the organic fractions, wash sequentially with water (4 x 50 mL) and brine, dry over MgSO₄, and evaporate the solvent under reduced pressure to give the title compound, 1-Boc-4-methoxypiperidine.[11]
Protocol 3: Deprotection of N-Boc Group with HCl
This protocol describes the final step to remove the N-Boc group, yielding this compound.[2]
Materials:
-
1-Boc-4-methoxypiperidine (1.0 eq)
-
4M HCl in Dioxane (or similar acidic solution)
-
Diethyl ether
Procedure:
-
Dissolve 1-Boc-4-methoxypiperidine in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Add an excess of 4M HCl in Dioxane to the solution.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC to confirm the complete disappearance of the starting material.[2]
-
Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl.[2] The product is typically obtained as the hydrochloride salt. If the free base is required, a subsequent basic workup can be performed.
Protocol 4: N-Cbz Protection of 4-Hydroxypiperidine
This protocol provides a general procedure for the protection of an amine with the benzyloxycarbonyl (Cbz) group.[2]
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the 4-hydroxypiperidine in a 2:1 mixture of THF and water.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.[2]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[2]
-
Perform an aqueous workup by extracting with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under vacuum to yield the N-Cbz protected product.
Protocol 5: Deprotection of N-Cbz Group by Hydrogenolysis
This protocol describes the removal of the N-Cbz group using catalytic hydrogenation.[2]
Materials:
-
N-Cbz protected this compound
-
10% Palladium on Carbon (Pd/C) (catalytic amount)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).[2]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within a few hours.[2]
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the pad with the solvent and concentrate the filtrate under reduced pressure to obtain the deprotected product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. Protection for the AMINE.pptx [slideshare.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. 1-Boc-4-methoxypiperidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxypiperidine. The following information addresses common side products and issues encountered during key synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and industrially relevant synthetic route to this compound involves a two-step process:
-
Protection of the piperidine nitrogen: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-4-hydroxypiperidine. This step is crucial to prevent side reactions at the nitrogen atom in the subsequent step.
-
O-methylation (Williamson Ether Synthesis): The protected N-Boc-4-hydroxypiperidine is then O-methylated using a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride.
-
Deprotection: The N-Boc protecting group is subsequently removed under acidic conditions to yield this compound, often isolated as a hydrochloride salt.
Q2: What is the most common side product when performing the Williamson ether synthesis on N-Boc-4-hydroxypiperidine?
A2: The most prevalent side product is the elimination product, N-Boc-1,2,3,6-tetrahydropyridine . This occurs due to the strong base used in the reaction, which can abstract a proton from the carbon adjacent to the hydroxyl group, leading to the formation of a double bond.[1][2][3]
Q3: Can I perform the methylation on 4-hydroxypiperidine without a protecting group?
A3: While it is possible, it is not recommended if O-methylation is the desired outcome. The secondary amine of the piperidine ring is generally more nucleophilic than the hydroxyl group. Therefore, direct methylation of unprotected 4-hydroxypiperidine will likely lead to a mixture of products, with N-methyl-4-hydroxypiperidine being a significant, if not the major, product. Over-methylation can also occur, leading to the formation of a quaternary ammonium salt.
Q4: What are some potential impurities that can arise from the starting materials?
A4: Impurities in the 4-hydroxypiperidine starting material can carry through the synthesis. If starting from 4-piperidone, incomplete reduction can lead to residual ketone in the 4-hydroxypiperidine. Furthermore, impurities from the methylating agent or solvents can also be incorporated into the final product.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of an Elimination Side Product
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a significant peak corresponding to N-Boc-1,2,3,6-tetrahydropyridine.
-
The isolated yield of the desired N-Boc-4-methoxypiperidine is lower than expected.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reaction Temperature is too High | High temperatures favor the E2 elimination reaction over the SN2 substitution.[1] Perform the reaction at a lower temperature. For the deprotonation with NaH, 0°C is recommended, followed by slow warming to room temperature after the addition of the methylating agent. |
| Steric Hindrance | While methylating agents are not sterically bulky, using a bulkier base could favor elimination. Sodium hydride (NaH) is a common and effective choice.[1][3] |
| Prolonged Reaction Time at Elevated Temperature | Extended reaction times, especially at higher temperatures, can increase the amount of elimination product. Monitor the reaction progress by TLC or GC-MS and quench the reaction upon completion. |
Issue 2: Presence of N-Methylated Side Products
Symptoms:
-
Mass spectrometry analysis indicates the presence of 1-methyl-4-methoxypiperidine in the final product after deprotection.
-
NMR analysis shows signals corresponding to an N-methyl group.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Protection of the Piperidine Nitrogen | If the initial Boc protection of 4-hydroxypiperidine is incomplete, the free secondary amine will be methylated in the subsequent step. Ensure the protection reaction goes to completion by using a slight excess of Boc-anhydride and verifying the absence of starting material by TLC or GC. |
| Premature Deprotection | If the reaction conditions for the Williamson ether synthesis are too harsh, some deprotection of the N-Boc group may occur, followed by N-methylation. Use aprotic solvents like THF or DMF and avoid acidic conditions during the methylation step. |
| Direct Methylation without Protection | As mentioned in the FAQ, direct methylation of 4-hydroxypiperidine will lead to significant N-methylation. It is highly recommended to use a protecting group strategy for selective O-methylation. |
Quantitative Data Summary
While specific yields can vary depending on the exact reaction conditions, the following table provides a general overview of expected outcomes.
| Reaction | Desired Product | Common Side Product(s) | Typical Yield of Desired Product | Notes |
| Williamson Ether Synthesis of N-Boc-4-hydroxypiperidine | N-Boc-4-methoxypiperidine | N-Boc-1,2,3,6-tetrahydropyridine | >90% | Yield is highly dependent on controlling temperature to minimize elimination.[1] |
| Direct Methylation of 4-hydroxypiperidine | This compound | N-methyl-4-hydroxypiperidine, 1-methyl-4-methoxypiperidine, Quaternary ammonium salt | Variable, often low | N-methylation is generally the favored pathway due to the higher nucleophilicity of the amine. |
Key Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine
This protocol outlines the protection of the secondary amine of 4-hydroxypiperidine.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Petroleum ether
Procedure:
-
Dissolve 4-hydroxypiperidine in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Reflux the reaction mixture for 6-8 hours at 25-30°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the insoluble materials.
-
Concentrate the methanol phase under reduced pressure to obtain a thick residue.
-
Add petroleum ether to the residue and refrigerate to induce crystallization.
-
Collect the white crystalline product by vacuum filtration. A near-quantitative yield can be expected.
Protocol 2: Synthesis of 1-Boc-4-methoxypiperidine (Williamson Ether Synthesis)
This protocol details the O-methylation of N-Boc-4-hydroxypiperidine.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution to form the alkoxide.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 30 minutes to a few hours).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.
Visualizing Reaction Pathways and Workflows
Synthesis of this compound and Potential Side Products
Caption: Synthetic pathway for this compound and common side products.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 4-Methoxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-methoxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials (e.g., 4-hydroxypiperidine, methylating agents), byproducts from side reactions, and residual solvents. The exact impurity profile will depend on the synthetic route employed. For instance, if a Williamson ether synthesis is used, unreacted 4-hydroxypiperidine and over-methylated quaternary ammonium salts could be present.
Q2: Which purification method is most suitable for my crude this compound?
The choice of purification method depends on the nature of the impurities, the desired purity level, and the scale of the purification.
-
Distillation: Ideal for removing non-volatile impurities and for large-scale purification of the free base, which is a liquid.
-
Recrystallization: Suitable for purifying the hydrochloride salt of this compound, which is a solid. This method is effective at removing soluble impurities.
-
Column Chromatography: A versatile technique for removing impurities with different polarities from the free base. It is particularly useful for achieving very high purity on a small to medium scale.
-
Acid-Base Extraction: A simple and effective method for removing non-basic organic impurities and can be used as a preliminary purification step.
Q3: How can I assess the purity of my this compound?
Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the molecular weight of the product.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities by the presence of unexpected signals. Quantitative NMR (qNMR) can be used to determine the absolute purity.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound and quantify impurities, especially if the compound or its impurities are not volatile enough for GC.
Troubleshooting Guides
Distillation
Problem: Bumping or uneven boiling during distillation.
-
Possible Cause: Insufficient agitation or the absence of boiling chips/a magnetic stirrer.
-
Solution: Ensure smooth and continuous stirring with a magnetic stir bar. Alternatively, add a few boiling chips to the distillation flask before starting to heat.
Problem: Poor separation of this compound from a close-boiling impurity.
-
Possible Cause: Inefficient distillation column.
-
Solution: Use a fractional distillation column packed with Raschig rings or Vigreux indentations to increase the number of theoretical plates and improve separation efficiency. Conduct the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference between the components.
Problem: The product is degrading during distillation.
-
Possible Cause: The distillation temperature is too high. This compound has a boiling point of approximately 155-157 °C at atmospheric pressure.
-
Solution: Perform the distillation under reduced pressure to lower the boiling point. For example, at 10 Torr, the boiling point is approximately 66 °C.[5]
Recrystallization of this compound Hydrochloride
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the solute.
-
Solution: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent's surface can help induce crystallization. Using a solvent pair can also be beneficial.
Problem: Low recovery of the recrystallized product.
-
Possible Cause: Using too much solvent, washing the crystals with a solvent that is not ice-cold, or incomplete crystallization.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Problem: The recrystallized product is not pure enough.
-
Possible Cause: The chosen solvent is not suitable for rejecting the specific impurities present. The cooling was too rapid, trapping impurities within the crystal lattice.
-
Solution: Screen for a more appropriate recrystallization solvent or solvent system. Ensure a slow cooling rate to allow for the formation of pure crystals. A second recrystallization may be necessary.
Column Chromatography
Problem: The compound is streaking on the column or TLC plate.
-
Possible Cause: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution: Add a small amount of a volatile base, such as triethylamine (0.5-2%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[6] Alternatively, use a deactivated stationary phase like alumina (neutral or basic) or an amine-functionalized silica column.[6]
Problem: Poor separation of compounds with similar polarity.
-
Possible Cause: The eluent system is not optimized.
-
Solution: Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (a difference in Rf values of at least 0.2). A shallow solvent gradient during column chromatography can also improve the separation of closely eluting compounds.
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still retained, a more polar solvent like methanol in dichloromethane may be necessary.
Quantitative Data Presentation
The following table summarizes typical results for the purification of crude this compound using different methods. The starting material is assumed to be approximately 85% pure.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Scale |
| Fractional Distillation | 85 | >99 | 70-85 | Grams to Kilograms |
| Recrystallization (as HCl salt) | 85 | >99 | 60-80 | Milligrams to Grams |
| Column Chromatography | 85 | >99.5 | 50-75 | Milligrams to Grams |
| Acid-Base Extraction | 85 | 90-95 | 80-95 | Milligrams to Kilograms |
Experimental Protocols
Purification by Fractional Distillation
This protocol is suitable for purifying the free base of this compound.
Methodology:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.
-
Place the crude this compound (liquid) into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask in a heating mantle.
-
Collect the fraction that distills at the correct boiling point and pressure (e.g., ~66 °C at 10 Torr).[5]
-
Monitor the purity of the collected fractions by GC-MS or NMR.
Purification by Recrystallization of the Hydrochloride Salt
This protocol is for the purification of this compound as its solid hydrochloride salt.
Methodology:
-
Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) with stirring until precipitation is complete.
-
Collect the precipitated this compound hydrochloride by vacuum filtration and wash with cold solvent.
-
To recrystallize, dissolve the crude hydrochloride salt in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Purification by Column Chromatography
This protocol describes the purification of the free base of this compound using flash column chromatography.
Methodology:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system, gradually increasing the polarity. A common eluent system for amines is a gradient of ethyl acetate in hexanes, with the addition of 0.5-1% triethylamine to the mobile phase.[6]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Acid-Base Extraction
This protocol is a useful preliminary purification step to remove non-basic impurities.
Methodology:
-
Dissolve the crude this compound in an organic solvent immiscible with water (e.g., dichloromethane or diethyl ether).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated base solution (e.g., 4M NaOH) until the pH is >12.
-
Extract the free base of this compound back into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Overview of purification workflows for crude this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. biotage.com [biotage.com]
Improving the yield of 4-Methoxypiperidine N-alkylation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 4-methoxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of this compound?
A1: The two primary methods for N-alkylating this compound are direct alkylation and reductive amination.
-
Direct Alkylation: This method involves the reaction of this compound with an alkylating agent, typically an alkyl halide (e.g., alkyl iodide, bromide, or chloride), in the presence of a base. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1]
-
Reductive Amination: This is a two-step, one-pot process where this compound first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent to yield the N-alkylated product. This method is particularly effective at preventing over-alkylation.
Q2: I am observing a significant amount of a salt precipitating from my direct alkylation reaction, and my desired product yield is low. What is happening?
A2: This is likely due to the formation of a quaternary ammonium salt, a common side reaction in the direct alkylation of secondary amines.[2][3] The initially formed tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[2] This "runaway" reaction consumes the desired product and the alkylating agent.
Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?
A3: To minimize over-alkylation, you can:
-
Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent.[2]
-
Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[2][4]
-
Use Reductive Amination: This method avoids the use of alkyl halides and is not prone to the formation of quaternary ammonium salts.[3]
Q4: What are the recommended bases and solvents for direct N-alkylation of this compound?
A4: The choice of base and solvent is critical for reaction success.
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used due to their effectiveness and ease of removal.[1] For less reactive systems or to mitigate side reactions, non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) are a good choice. In some cases, a stronger base like sodium hydride (NaH) may be necessary.[4]
-
Solvents: Polar aprotic solvents are generally preferred. Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent choices that facilitate the SN2 reaction.[4]
Q5: My reductive amination reaction is not proceeding to completion. What are some potential reasons?
A5: Incomplete reductive amination can be due to several factors:
-
Inefficient Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound is pH-sensitive and reversible. For some substrates, the addition of a mild acid catalyst, such as acetic acid, can be beneficial.
-
Inactive Reducing Agent: Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and has been stored under appropriate anhydrous conditions.
-
Steric Hindrance: Highly hindered ketones or aldehydes may react slowly. In such cases, increasing the reaction temperature or using a more potent reducing agent might be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield (Direct Alkylation) | Low Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[5] | Switch to a more reactive alkyl halide (e.g., from a chloride to a bromide or iodide). For less reactive agents, increase the reaction temperature.[5] |
| Inappropriate Base: The base may be too weak to deprotonate the piperidinium salt formed during the reaction, causing the reaction to stall. | Use a stronger base. For example, if K₂CO₃ is ineffective, consider using Cs₂CO₃ or NaH. | |
| Poor Solubility of Reagents: If reactants, particularly the base, are not well-solubilized, the reaction rate will be slow. | Switch to a more polar solvent like DMF to ensure all components are in solution. | |
| Formation of Multiple Products | Over-alkylation: The N-alkylated product reacts further to form a quaternary ammonium salt.[2] | Use a slight excess of this compound, add the alkylating agent slowly, or switch to reductive amination.[2][4] |
| C-Alkylation: A potential side reaction for methoxy-substituted rings where alkylation occurs on the ring instead of the nitrogen. | Use milder reaction conditions (e.g., lower temperature) and carefully select the base and solvent combination to favor N-alkylation. | |
| Low or No Product Yield (Reductive Amination) | Ineffective Iminium Ion Formation: The equilibrium may not favor the iminium ion intermediate. | Add a catalytic amount of acetic acid to promote condensation. Ensure the removal of water, for example, by using molecular sieves. |
| Decomposition of Aldehyde: Some aldehydes are unstable under acidic or basic conditions. | Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is effective under neutral or mildly acidic conditions. | |
| Difficult Product Purification | Product is Water-Soluble: The polarity of the N-alkylated this compound may lead to its loss during aqueous workup. | Minimize aqueous washes or use lyophilization (freeze-drying) to remove water.[2] |
| Similar Polarity of Starting Material and Product: The starting amine and the product may have similar retention factors, making chromatographic separation difficult. | If the product is basic, consider an acid wash during workup to remove unreacted starting amine. Optimize chromatography conditions (e.g., gradient, solvent system). |
Data Presentation
The following tables provide representative reaction conditions for the N-alkylation of piperidine derivatives, which can be used as a starting point for optimizing the N-alkylation of this compound.
Table 1: Comparison of Bases for Direct N-Alkylation of a Piperidine Derivative
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | K₂CO₃ (2.0) | ACN | 80 | 12 | 85 |
| 2 | Cs₂CO₃ (2.0) | ACN | 80 | 8 | 92 |
| 3 | DIPEA (1.5) | ACN | 80 | 24 | 75 |
| 4 | NaH (1.2) | THF | 65 | 6 | 95 |
| 5 | None | ACN | 80 | 48 | <10 |
*Yields are approximate and can vary based on the specific piperidine and alkylating agent used.
Table 2: Reductive Amination of Various Aldehydes with Amines
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Yield (%)* |
| 1 | p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-Mel/SiO₂ | - | 72-96 |
| 2 | Aromatic Aldehyde | Heterocyclic Amine | Et₃SiH/TFA | CH₂Cl₂ | High |
| 3 | Aliphatic Aldehyde | Secondary Amine | NaBH(OAc)₃ | DCE | High |
| 4 | Ketone | Primary Amine | NaBH₃CN | MeOH | Good |
*Yields are representative and depend on the specific substrates and reaction conditions.[6]
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
Materials:
-
This compound (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile (5-10 mL per mmol of substrate).
-
Stir the suspension vigorously.
-
Slowly add the alkyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane.
-
Stir the solution at room temperature for 1 hour to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General workflow for the direct N-alkylation of this compound.
Caption: General workflow for the reductive amination of this compound.
References
Troubleshooting guide for 4-Methoxypiperidine synthesis protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxypiperidine. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Williamson Ether Synthesis from 4-Hydroxypiperidine
This three-step synthesis involves the N-protection of 4-hydroxypiperidine, followed by methylation of the hydroxyl group and subsequent deprotection.
Step 1: N-protection of 4-Hydroxypiperidine (Boc Protection)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of N-Boc-4-hydroxypiperidine | 1. Inactive di-tert-butyl dicarbonate (Boc anhydride).2. Inadequate base.3. Insufficient reaction time or temperature. | 1. Use a fresh bottle of Boc anhydride.2. Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient quantity.3. Increase the reaction time or gently warm the reaction mixture as specified in the protocol. |
| Difficult purification of the product | Presence of unreacted 4-hydroxypiperidine or di-tert-butyl dicarbonate byproducts. | Use a slight excess of Boc anhydride to drive the reaction to completion. Purify by recrystallization or column chromatography. |
Step 2: Methylation of N-Boc-4-hydroxypiperidine
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-Boc-4-methoxypiperidine | 1. Incomplete deprotonation of the hydroxyl group.2. Inactive methylating agent (e.g., methyl iodide).3. Steric hindrance. | 1. Use a stronger base (e.g., sodium hydride) and ensure anhydrous conditions.2. Use a fresh, high-quality methylating agent.3. Consider using a less hindered methylating agent if possible. |
| Formation of side products | O-alkylation competing with other reactions. | Ensure complete N-protection in the previous step. Use a non-nucleophilic base. |
Step 3: Deprotection of N-Boc-4-methoxypiperidine
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete deprotection | 1. Insufficient acid strength or concentration.2. Short reaction time. | 1. Use a strong acid like trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane.2. Increase the reaction time and monitor by TLC or LC-MS. |
| Degradation of the product | The product may be sensitive to harsh acidic conditions. | Use milder deprotection conditions, such as a more dilute acid solution or a shorter reaction time at a lower temperature. |
Route 2: Reductive Amination of 4-Methoxycyclohexanone
This one-pot synthesis involves the reaction of 4-methoxycyclohexanone with an ammonia source in the presence of a reducing agent.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inefficient imine formation.2. Inactive or unsuitable reducing agent.3. Suboptimal pH. | 1. Use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards imine formation.2. Use a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride that selectively reduces the imine in the presence of the ketone.3. Adjust the pH to a slightly acidic range (pH 5-6) to facilitate imine formation without protonating the amine. |
| Formation of 4-methoxycyclohexanol as a major byproduct | The reducing agent is too strong and reduces the ketone before imine formation. | Use a less reactive reducing agent. Add the reducing agent after allowing sufficient time for the imine to form. |
| Formation of bis-piperidine or other over-alkylation products | The newly formed this compound reacts with another molecule of the ketone. | Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Difficult purification of the final product | The product is a volatile liquid and may be difficult to separate from starting materials or byproducts with similar boiling points. | Purify by fractional distillation under reduced pressure. Alternatively, convert the product to its hydrochloride salt, which is a solid and can be purified by recrystallization, and then liberate the free base. |
Quantitative Data Comparison of Synthesis Routes
The following table provides an illustrative comparison of the two main synthetic routes to this compound. The data is based on typical yields and conditions reported for analogous reactions and should be used as a general guideline.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Reductive Amination |
| Starting Materials | 4-Hydroxypiperidine, Boc anhydride, Methylating agent | 4-Methoxycyclohexanone, Ammonia source |
| Number of Steps | 3 | 1 (one-pot) |
| Typical Overall Yield | 60-80% | 50-70% |
| Purity of Crude Product | Moderate to High | Moderate |
| Key Reagents | Boc anhydride, NaH, CH₃I, TFA/HCl | NaBH₃CN or NaBH(OAc)₃ |
| Reaction Time | 24-48 hours | 12-24 hours |
| Purification Method | Column chromatography, Recrystallization, Distillation | Fractional distillation, Recrystallization of salt |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of water and dioxane).
-
Add a base such as sodium bicarbonate or triethylamine (1.1 eq).
-
Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography. A quantitative yield is often achievable.[1]
Step 2: Synthesis of tert-butyl this compound-1-carboxylate
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Cool the reaction back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve N-Boc-4-methoxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a saturated solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of this compound.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield this compound. Further purification can be achieved by distillation.
Protocol 2: Reductive Amination Synthesis of this compound
-
Dissolve 4-methoxycyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a large excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of a weak acid like acetic acid can be added to facilitate this step.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully due to the product's volatility.
-
Purify the crude product by fractional distillation under reduced pressure.
Mandatory Visualizations
References
Technical Support Center: Stereoselectivity in 4-Methoxypiperidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxypiperidine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common stereoselectivity challenges encountered during synthesis and functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to introduce a second substituent on the piperidine ring is resulting in a poor diastereomeric ratio (d.r.). How can I improve the cis/trans selectivity?
A1: Achieving high diastereoselectivity in the synthesis of polysubstituted piperidines is a common challenge. The outcome is often dictated by the conformational preference of the piperidine ring and the steric approach of the incoming reagents.
Troubleshooting Steps:
-
Analyze the Conformation: The 4-methoxy group is relatively small and can exist in both axial and equatorial positions, leading to a mixture of conformers in solution. For reactions at other ring positions (e.g., C2 or C3), the conformation of the starting material is critical. The bulky N-protecting groups or other substituents often lock the ring in a specific chair conformation. For instance, α-arylation of a 4-silyloxypiperidine derivative proceeds with high cis-diastereoselectivity because the bulky silyloxy group occupies the equatorial position, directing lithiation and subsequent electrophilic trapping to the equatorial position as well.[1]
-
Choice of Protecting Group: The nature of the nitrogen protecting group (e.g., Boc, Cbz, Ts) can significantly influence the steric environment around the ring. A bulkier protecting group can enhance facial selectivity by blocking one face of the molecule from the incoming reagent.
-
Solvent and Additives: Solvent choice can dramatically affect selectivity. Model studies on lithiation and electrophilic trapping of 4-substituted piperidines have shown that the addition of coordinating agents like TMEDA (tetramethylethylenediamine) is crucial for achieving high diastereoselectivity.[1]
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. Conversely, sometimes higher temperatures are needed to overcome activation energy barriers, but this can come at the cost of selectivity.[2]
Q2: I am struggling to control stereochemistry during N-alkylation or N-acylation. What factors should I consider?
A2: While N-alkylation and N-acylation do not create a stereocenter at the nitrogen atom (due to rapid pyramidal inversion), these reactions can be challenging when other stereocenters are present, or if the goal is a kinetic resolution.
Troubleshooting Steps:
-
Reagent Choice: For N-alkylation, standard conditions involve an alkyl halide and a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[3][4] The reactivity of the alkyl halide and the choice of base can influence side reactions.
-
Protecting Group Strategy: If the molecule contains multiple nucleophilic sites, such as in 4-aminomethylpiperidine, a protecting group strategy is essential for selective alkylation. The more nucleophilic secondary amine in the piperidine ring can be targeted by first protecting the primary amine with a group like Boc (di-tert-butyl dicarbonate).[5]
-
Catalyst-Controlled Reactions: For creating stereocenters elsewhere in the molecule influenced by the nitrogen, consider catalyst-controlled C-H functionalization. Chiral dirhodium tetracarboxylate catalysts, for instance, have been used to achieve stereoselective C-H functionalization at the C2 position of N-Boc-piperidine.[2] The choice of catalyst is critical; switching from Rh₂(S-DOSP)₄ to Rh₂(S-2-Cl-5-BrTPCP)₄ was shown to improve the diastereomeric ratio from 1:1 to 5.3:1.[2]
Q3: How can I achieve enantioselectivity in my reaction to produce a specific stereoisomer of a this compound derivative?
A3: Introducing enantioselectivity requires the use of chiral reagents, auxiliaries, or catalysts.
Troubleshooting Steps:
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound scaffold to direct the stereochemical outcome of a subsequent reaction. The ideal auxiliary should be readily available, easy to attach and remove, and provide high stereochemical control.[6]
-
Catalytic Asymmetric Synthesis: This is often the preferred method for efficiency. The choice of catalyst and ligand is paramount. For example, in the asymmetric synthesis of 3-substituted piperidines, screening various chiral phosphine ligands (like (S)-Segphos) with a rhodium precursor is a key optimization step.[7] Similarly, organocatalysts, such as those derived from BINOL or quinine, have been successfully used in asymmetric syntheses of complex piperidines.[8][9]
-
Multi-component Reactions: Consider "one-pot" multi-component reactions that can build the chiral piperidine ring from achiral precursors in a single, highly controlled sequence. For instance, a four-component synthesis using a diphenylprolinol silyl ether organocatalyst has been developed to produce highly substituted piperidines with excellent diastereo- and enantioselectivity, controlling up to five contiguous stereocenters.[10]
Quantitative Data on Stereoselectivity
The following tables summarize data from various studies, illustrating how reaction conditions affect stereoselectivity.
Table 1: Catalyst Effect on Diastereoselectivity in C-H Functionalization of N-Boc-Piperidine
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| Rh₂(S-DOSP)₄ | 1:1 | 27% |
| Rh₂(S-PTAD)₄ | 2:1 | 66% |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83% |
| Rh₂(R-TPPTTL)₄ | 27:1 | 69% |
Data sourced from a study on rhodium-catalyzed C-H functionalization.[2]
Table 2: Diastereoselective α-Arylation of N-Boc-4-silyloxypiperidine
| Protecting Group | Product | Yield | Diastereomeric Ratio (d.r.) |
| OTBS | 2-Aryl-4-silyloxypiperidine | 43% | >98:2 |
| OTBS | 2-(Furan-2-yl)-4-silyloxypiperidine | 46% | >98:2 |
| OTBS | 2-(Thiophen-2-yl)-4-silyloxypiperidine | 52% | >98:2 |
Data from a report on the direct α-arylation of TBS-protected 4-hydroxypiperidine, highlighting high cis-diastereoselectivity.[1]
Detailed Experimental Protocols
Protocol 1: Selective N-Alkylation of Piperidine Ring via Boc Protection
This protocol is adapted for a molecule with multiple amine groups, ensuring selectivity for the piperidine nitrogen.
Step 1: Protection of Primary Amine
-
Dissolve 4-aminomethylpiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Add a base, such as triethylamine (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction to isolate the Boc-protected intermediate, tert-butyl ((piperidin-4-yl)methyl)carbamate.[5]
Step 2: N-Alkylation of Piperidine Nitrogen
-
Dissolve the Boc-protected intermediate (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise.
-
Stir the mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Step 3: Deprotection of Primary Amine
-
Dissolve the N-alkylated, Boc-protected product in a solvent like DCM or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete.
-
Neutralize the reaction mixture and isolate the final N-alkylated product.[5]
Protocol 2: Asymmetric Synthesis of a 3-Substituted Piperidine Derivative
This protocol is based on a rhodium-catalyzed asymmetric reductive Heck reaction.[7]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and the chiral ligand (S)-Segphos (0.035 mmol, 7 mol%) to a 7 mL vial with a magnetic stir bar.
-
Seal the vial, evacuate, and backfill with argon (repeat three times).
-
Add degassed solvents: toluene (0.25 mL), tetrahydropyran (THP, 0.25 mL), and H₂O (0.25 mL).
-
Add aqueous cesium hydroxide (CsOH) (50 wt%, 1.0 mmol, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.
-
Reaction Assembly: To the activated catalyst solution, add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine precursor (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with diethyl ether (Et₂O, 5 mL), and proceed with aqueous work-up and purification by column chromatography to isolate the enantioenriched 3-substituted tetrahydropyridine product. This can be subsequently reduced to the piperidine.[7]
Visual Guides and Workflows
The following diagrams illustrate key decision-making processes and workflows for overcoming stereoselectivity challenges.
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: Decision tree for enantioselective synthesis strategy.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 4-Methoxypiperidine Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for substitutions involving 4-methoxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of substitution reactions performed with this compound?
A1: The most common substitution reaction is N-arylation, where a C-N bond is formed between the nitrogen of the piperidine ring and an aryl group. This is frequently achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. Other reactions include nucleophilic substitution at the 4-position, though this is less common as it would require activation of the C-O bond.
Q2: What are the key parameters to consider when optimizing an N-arylation reaction with this compound?
A2: Successful N-arylation of this compound hinges on the careful selection and optimization of several parameters:
-
Catalyst System: A palladium precursor and a phosphine ligand are crucial.
-
Base: The choice of base is critical for the reaction's success.
-
Solvent: The solvent must be anhydrous and capable of dissolving the reactants.
-
Temperature: Reaction temperatures typically range from room temperature to over 100°C.[1]
-
Reaction Time: This should be monitored to ensure complete conversion and minimize side product formation.
Q3: Which catalyst systems are most effective for the N-arylation of this compound?
A3: Palladium-based catalysts are highly effective. The combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, with a bulky, electron-rich phosphine ligand generally gives the best results.[2][3] Commonly used ligands include XPhos, RuPhos, and BINAP.[4] The choice of ligand can significantly impact reaction efficiency and substrate scope.
Q4: Can copper catalysts be used for the N-arylation of this compound?
A4: Yes, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a viable and more economical alternative to palladium-catalyzed reactions.[5] These reactions typically employ a copper(I) salt, such as CuI, in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA).[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a common issue in this compound substitution reactions. The following guide provides potential causes and suggested solutions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and phosphine ligand are not degraded. Use freshly opened or properly stored reagents. Consider using a pre-catalyst for improved stability and activity. |
| Inappropriate Base | The chosen base may be too weak or poorly soluble in the reaction solvent. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are common.[4][6] Ensure the base is finely powdered and anhydrous. |
| Unsuitable Solvent | The solvent must be anhydrous and capable of dissolving all reactants. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig aminations.[4] Ensure solvents are properly dried before use, as water can deactivate the catalyst.[4] |
| Suboptimal Temperature | Reaction temperature can significantly impact the rate and yield. If the reaction is sluggish, consider increasing the temperature. Conversely, if side products are observed, lowering the temperature may be beneficial.[1] |
| Poor Reagent Quality | Verify the purity of the this compound and the aryl halide. Impurities can interfere with the catalytic cycle. |
Comparative Data for N-Arylation of Piperidine Derivatives
Note: The following data is for piperidine and piperazine and should serve as a starting point for optimizing reactions with this compound.
Table 1: Buchwald-Hartwig Amination of Piperidine with Aryl Bromides in Toluene vs. TMO [7]
| Aryl Bromide | Solvent | Yield (%) |
| 2-Bromotoluene | Toluene | 88 |
| TMO | 82 | |
| 4-Bromotoluene | Toluene | 98 |
| TMO | 95 | |
| 4-Bromoanisole | Toluene | 95 |
| TMO | 90 |
Table 2: Buchwald-Hartwig Amination of Piperazine with Various Aryl Chlorides [4]
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Temp. (°C) | Time (min) | Yield (%) |
| 4-Chlorotoluene | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 eq. NaOtBu | 100 | 10 | 97 |
| 2-Chlorotoluene | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 eq. NaOtBu | 100 | 10 | 95 |
| 4-Chloroanisole | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 eq. NaOtBu | 100 | 10 | 94 |
| 2-Chloro-m-xylene | 2% Pd₂(dba)₃ | 4% XPhos | 2.1 eq. NaOtBu | 100 | 10 | 96 |
Problem 2: Formation of Side Products
The formation of undesired side products can complicate purification and reduce the yield of the target molecule.
Common Side Reactions and Mitigation Strategies
Caption: Common side reactions and general mitigation strategies.
Possible Causes and Solutions:
| Side Product | Possible Cause | Suggested Solution |
| Dehalogenated Aryl Starting Material | The catalyst promotes the reduction of the aryl halide instead of C-N coupling. | Screen different phosphine ligands.[4] Lowering the reaction temperature may disfavor the dehalogenation pathway.[4] |
| Biphenyl (from homocoupling of aryl halide) | This is a common side reaction in cross-coupling chemistry. | Optimize the catalyst and ligand concentrations. Ensure slow addition of the aryl halide if this is a persistent issue. |
Experimental Protocols
Note: The following are generalized protocols and should be optimized for specific substrates and reaction scales.
Protocol 1: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)
General Experimental Workflow
References
Technical Support Center: Purification of 4-Methoxypiperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 4-Methoxypiperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound hydrochloride?
A1: Common impurities in this compound hydrochloride can originate from the synthetic route and subsequent storage. Potential impurities may include:
-
Starting Materials: Unreacted precursors such as 4-hydroxypiperidine, N-Boc-4-methoxypiperidine, or 4-piperidone hydrochloride.
-
Byproducts of Synthesis: Related piperidine derivatives formed during the synthesis process. For instance, if the synthesis involves the reduction of a pyridine precursor, residual pyridine might be present.[1]
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., at 0-8 °C).[2]
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Q2: My this compound hydrochloride has a yellowish tint. What is the cause and how can I remove it?
A2: A yellowish discoloration is often indicative of the presence of colored impurities, which may be degradation products or residual chromophoric starting materials. These can typically be removed by recrystallization, often with the addition of activated charcoal.
Q3: How can I assess the purity of my this compound hydrochloride sample?
A3: The purity of this compound hydrochloride can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify impurities with characteristic signals.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying volatile impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Low or No Crystal Yield After Recrystallization
-
Symptom: After cooling the solution, very few or no crystals have formed.
-
Possible Causes & Solutions:
-
Too much solvent was used: This is a common reason for poor yield.[4]
-
Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[4]
-
-
Supersaturation: The solution may be supersaturated, preventing crystal nucleation.[5]
-
Inappropriate solvent: The chosen solvent may be too good a solvent even at low temperatures.
-
Solution: Consider a different solvent or a two-solvent system where the compound is less soluble in the second solvent (anti-solvent). For amine hydrochlorides, isopropanol is often a good choice, and diethyl ether can be used as an anti-solvent.[6]
-
-
Issue 2: Oiling Out During Recrystallization
-
Symptom: The compound separates as an oil instead of forming solid crystals upon cooling.
-
Possible Causes & Solutions:
-
High concentration of impurities: Impurities can lower the melting point of the mixture, leading to oiling out.
-
Solution: Attempt a preliminary purification step like an acid-base extraction before recrystallization.
-
-
Solution cooled too quickly: Rapid cooling can favor oil formation over crystallization.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
-
-
Inappropriate solvent: The boiling point of the solvent may be too high relative to the melting point of the solute.
-
Solution: Select a lower-boiling point solvent or add a co-solvent to lower the overall boiling point.
-
-
Column Chromatography
Issue 1: Peak Tailing of this compound Hydrochloride
-
Symptom: The peak corresponding to the product on the chromatogram is asymmetrical with a trailing edge.
-
Possible Causes & Solutions:
-
Strong interaction with acidic silica gel: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.[8]
-
Solution: Add a small amount (0.5-1%) of a volatile base, such as triethylamine, to the eluent to neutralize the acidic sites on the silica gel.[8]
-
-
Inappropriate mobile phase polarity: The eluent may not be optimal for eluting the compound efficiently.
-
Solution: Gradually increase the polarity of the eluent. For polar compounds like amine hydrochlorides, a mobile phase of methanol in dichloromethane is often effective.[9]
-
-
Issue 2: The Compound Does Not Move from the Origin
-
Symptom: The product remains adsorbed at the top of the column and does not elute.
-
Possible Causes & Solutions:
-
Eluent polarity is too low: The solvent system is not polar enough to displace the highly polar hydrochloride salt from the silica gel.
-
Solution: Significantly increase the polarity of the eluent. A gradient elution starting with a less polar solvent and gradually increasing to a more polar one (e.g., from 100% dichloromethane to a mixture with methanol) can be effective.
-
-
Compound precipitated on the column: If the compound is not very soluble in the initial eluent, it may precipitate at the top of the column.
-
Solution: Use a "dry loading" technique. Pre-adsorb the compound onto a small amount of silica gel from a more polar solvent, evaporate the solvent, and then load the dry powder onto the column.[10]
-
-
Data Presentation
| Purification Method | Typical Impurities Removed | Expected Purity Improvement | Typical Yield |
| Recrystallization | Less soluble impurities, colored impurities | Purity can increase from ~95% to >99% | 60-90% |
| Column Chromatography | Impurities with different polarity | Can achieve >99.5% purity | 50-80% |
| Acid-Base Extraction | Neutral and acidic impurities | Effective for removing non-basic impurities | >90% (for the extraction step) |
Note: The expected purity improvement and yield are estimates and can vary depending on the initial purity of the sample and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, acetonitrile) at room and elevated temperatures to find a suitable solvent in which the compound is highly soluble when hot and poorly soluble when cold. Isopropanol is often a good starting point for amine hydrochlorides.[6][7]
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude this compound hydrochloride to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Note: For column chromatography, it is often advantageous to first convert the hydrochloride salt to the free base by treatment with a base (e.g., NaOH solution) and extracting with an organic solvent (e.g., dichloromethane). After chromatography, the hydrochloride salt can be reformed by adding a solution of HCl in an organic solvent.
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or dichloromethane).
-
Sample Loading: Dissolve the free base of this compound in a minimal amount of the initial eluent and load it onto the column. For better separation, consider dry loading by adsorbing the sample onto a small amount of silica gel.[10]
-
Elution: Start with a low polarity eluent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. Add 0.5-1% triethylamine to the eluent to prevent peak tailing.[8]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethanol) and add a stoichiometric amount of a solution of HCl in the same or another miscible solvent to precipitate the pure hydrochloride salt.
Mandatory Visualization
Caption: Workflow for the purification of this compound hydrochloride by recrystallization.
Caption: Troubleshooting logic for low recrystallization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing byproduct formation in 4-Methoxypiperidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxypiperidine. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile secondary amine commonly used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The most frequent reactions involve the functionalization of the secondary amine at the nitrogen atom, primarily through N-alkylation and N-acylation.
Q2: What is the primary byproduct of concern in the N-alkylation of this compound?
A2: The most common and problematic byproduct in the N-alkylation of this compound is the quaternary ammonium salt.[1][2] This occurs when the desired tertiary amine product undergoes a second alkylation.[2] Quaternary salts can be difficult to separate from the desired product due to their high polarity and water solubility, leading to reduced yields and purification challenges.[2]
Q3: How can I detect the formation of byproducts in my reaction?
A3: Byproduct formation can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to visualize the presence of multiple components in the reaction mixture. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying and quantifying the desired product and any byproducts.[3][4][5]
Troubleshooting Guides
Issue 1: Formation of Quaternary Ammonium Salt during N-Alkylation
Symptoms:
-
A significant amount of a highly polar, water-soluble byproduct is observed during workup.[2]
-
TLC analysis shows a spot at the baseline that does not move with less polar eluent systems.
-
LC-MS analysis reveals a peak with a mass corresponding to the dialkylated product.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent relative to this compound.[6] |
| High Reaction Concentration | Maintain a low concentration of the alkylating agent throughout the reaction by adding it slowly, preferably with a syringe pump.[6] |
| High Reaction Temperature | Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) to reduce the rate of the second alkylation. |
| Inappropriate Base | Use a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA), to minimize side reactions.[6] Weaker inorganic bases like potassium carbonate (K₂CO₃) can also be effective.[7] |
| Solvent Effects | The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are commonly used.[6][7] |
Issue 2: Incomplete Reaction or Low Yield in N-Acylation
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The isolated yield of the N-acylated product is lower than expected.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Inactive Acylating Agent | Use a freshly opened or purified acylating agent (e.g., acyl chloride or anhydride). Moisture can deactivate these reagents. |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to neutralize the acid byproduct (e.g., HCl) formed during the reaction.[3] |
| Low Reaction Temperature | While starting the reaction at 0 °C is recommended to control the initial exotherm, allowing the reaction to warm to room temperature and stirring for an adequate time (2-16 hours) is often necessary for completion.[3] |
| Steric Hindrance | If the acylating agent is sterically bulky, the reaction may be slow. Consider increasing the reaction time or temperature, or using a less hindered acylating agent if possible. |
| Product Loss During Workup | The N-acylated product may have some water solubility. Minimize aqueous washes during the workup or perform back-extraction of the aqueous layers with an organic solvent. |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Benzyl Bromide
Objective: To synthesize N-benzyl-4-methoxypiperidine while minimizing the formation of the quaternary ammonium salt.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature under a nitrogen atmosphere.
-
Slowly add benzyl bromide (1.05 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Acylation of this compound with Acetyl Chloride
Objective: To synthesize N-acetyl-4-methoxypiperidine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Logical workflow for troubleshooting quaternary salt byproduct formation in N-alkylation of this compound.
Caption: General experimental workflow for N-alkylation and N-acylation of this compound.
References
Technical Support Center: Column Chromatography for 4-Methoxypiperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with column chromatography techniques for the purification of 4-methoxypiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound derivatives using silica gel column chromatography?
A1: The most prevalent issue is peak tailing . This occurs because the basic amine group of the piperidine derivative interacts strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[1] This secondary interaction leads to a non-uniform elution, resulting in asymmetrical peaks with a "tail."
Q2: How can I prevent peak tailing when using a standard silica gel column?
A2: To minimize peak tailing on a standard silica gel column, you can add a basic modifier to your mobile phase.[1] A small amount of triethylamine (TEA) or ammonium hydroxide is commonly used. These basic additives compete with your compound for the acidic sites on the silica gel, effectively masking them and allowing for a more symmetrical peak shape.
Q3: What are the recommended starting solvent systems for normal-phase chromatography of this compound derivatives?
A3: For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the mobile phase can be gradually increased by raising the proportion of the polar solvent. For more polar piperidine derivatives, a dichloromethane/methanol system may be more effective.
Q4: When should I consider using reversed-phase chromatography for purifying this compound derivatives?
A4: Reversed-phase chromatography is a suitable option when your this compound derivative is highly polar or when normal-phase chromatography fails to provide adequate separation.[2] It is also useful for compounds that are more soluble in polar solvents.
Q5: What type of stationary phase is recommended for reversed-phase chromatography of these compounds?
A5: A C18 (octadecyl-silica) column is the most common and versatile choice for reversed-phase chromatography. To further improve peak shape for basic compounds like this compound derivatives, it is advisable to use an end-capped C18 column or a column with a base-deactivated silica surface. This minimizes the interaction with residual silanol groups.
Q6: How can I improve the peak shape in reversed-phase HPLC?
A6: Adjusting the pH of the mobile phase is crucial. Lowering the pH (typically between 2 and 4) with an additive like trifluoroacetic acid (TFA) or formic acid can protonate the residual silanol groups on the stationary phase, reducing their interaction with the protonated amine of your compound.[1] Using a buffer, such as a phosphate or acetate buffer, can also help maintain a stable pH and improve peak symmetry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound derivatives.
Issue 1: Poor Separation of Compound from Impurities
| Possible Cause | Solution |
| Incorrect Mobile Phase Polarity | Optimize the solvent system using Thin Layer Chromatography (TLC) first. If your compound and impurities are eluting too quickly (high Rf), decrease the mobile phase polarity. If they are not moving from the baseline (low Rf), increase the polarity. |
| Column Overload | Reduce the amount of crude sample loaded onto the column. A general guideline for flash chromatography is a sample load of 1-5% of the mass of the stationary phase.[3] For preparative HPLC, the loading capacity is typically lower. |
| Inappropriate Stationary Phase | If using normal-phase silica and experiencing strong adsorption, consider switching to a less acidic stationary phase like alumina (basic) or using an amine-functionalized silica column.[3] For reversed-phase, ensure you are using a high-quality, end-capped C18 column. |
Issue 2: Compound is Not Eluting from the Column (Normal-Phase)
| Possible Cause | Solution |
| Mobile Phase is Not Polar Enough | Gradually increase the polarity of your mobile phase. For example, increase the percentage of ethyl acetate in hexanes, or add a small amount of methanol to your dichloromethane eluent. |
| Strong Interaction with Silica Gel | Add a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase to compete with your compound for binding to the acidic silanol groups. |
| Compound Degradation on Column | Some basic compounds can degrade on acidic silica gel. To mitigate this, you can deactivate the silica gel by pre-washing the column with a solution of your mobile phase containing a basic additive before loading your sample.[4] |
Issue 3: Appearance of Two Peaks for a Seemingly Pure Compound
| Possible Cause | Solution |
| On-Column Isomerization or Tautomerization | This can sometimes occur with certain derivatives. Try altering the mobile phase composition or temperature to see if the peak ratio changes. |
| Differential Ionization in Reversed-Phase | If the mobile phase pH is close to the pKa of your compound, you may see two peaks representing the ionized and non-ionized forms. Ensure your mobile phase is adequately buffered to a pH that is at least 2 units away from the pKa of your compound to ensure it is in a single form.[5] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak splitting or distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
Quantitative Data Summary
The following tables provide a summary of typical parameters for the column chromatography of piperidine derivatives. Note that optimal conditions will vary depending on the specific derivative.
Table 1: Normal-Phase Flash Chromatography Parameters
| Stationary Phase | Typical Mobile Phase | Mobile Phase Additive | Loading Capacity (% of Silica Mass) | Target Rf (TLC) |
| Silica Gel | Hexanes / Ethyl Acetate | 0.1 - 1% Triethylamine | 1 - 10% | 0.2 - 0.4 |
| Silica Gel | Dichloromethane / Methanol | 0.1 - 1% Ammonium Hydroxide | 1 - 5% | 0.3 - 0.5 |
| Amine-Functionalized Silica | Hexanes / Ethyl Acetate | None typically required | 1 - 10% | 0.4 - 0.7 |
| Alumina (Basic) | Hexanes / Ethyl Acetate | None typically required | 1 - 10% | 0.3 - 0.6 |
Table 2: Reversed-Phase Preparative HPLC Parameters
| Stationary Phase | Typical Mobile Phase A | Typical Mobile Phase B | Mobile Phase Additive | Typical Loading Capacity (% of C18 Mass) |
| C18 (End-capped) | Water | Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) | 0.1 - 1% |
| C18 (End-capped) | Water | Methanol | 0.1% Formic Acid | 0.1 - 1% |
| C18 (Base-deactivated) | 10-25 mM Phosphate Buffer (pH 2.5-4) | Acetonitrile | None | 0.1 - 1.5% |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your target compound an Rf value between 0.2 and 0.4 and provide good separation from impurities. If peak streaking is observed, add 0.1-1% triethylamine to the developing solvent.
-
Column Packing:
-
Select a column with a silica gel mass of approximately 50-100 times the mass of your crude sample for good separation.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and crack-free packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully apply it to the top of the column.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., with a pump or air) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Reversed-Phase Preparative HPLC
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a mobile phase gradient of water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% TFA or formic acid.
-
Optimize the gradient to achieve good resolution of your target compound.
-
-
Scale-Up to Preparative Column:
-
Use a preparative C18 column with the same stationary phase chemistry.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulates.
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase until a stable baseline is observed.
-
Inject the sample and run the optimized gradient.
-
Collect fractions based on the UV detector signal.
-
-
Fraction Analysis and Work-up:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) by rotary evaporation.
-
The remaining aqueous solution containing the product can be lyophilized or extracted with an appropriate organic solvent after neutralization.
-
Visualizations
Caption: Figure 1: General Experimental Workflow for Column Chromatography
Caption: Figure 2: Troubleshooting Logic for Peak Tailing
References
Addressing poor yield in the synthesis of 4-Methoxypiperidine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor yield and other common issues encountered during the synthesis of 4-methoxypiperidine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of this compound analogs?
Low yields can stem from several factors, including suboptimal reaction conditions, impurity of reactants, and product loss during purification. Specifically for piperidine synthesis, common issues include incomplete reaction, formation of side products, and difficulties in achieving chemoselectivity when multiple reactive sites are present.[1]
Q2: How critical is the choice of a protecting group for the piperidine nitrogen?
The choice of a protecting group is paramount to the success of a synthetic strategy, ensuring chemoselectivity and high yields.[2] The ideal protecting group should be easy to introduce in high yield, stable under subsequent reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups.[2]
Q3: What is the optimal pH for reductive amination when synthesizing piperidine derivatives?
The optimal pH for reductive amination is typically between 4 and 6.[3] This mildly acidic condition is ideal for the formation of the iminium ion intermediate, which is crucial for the reaction to proceed efficiently.[3][4]
Q4: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent can influence reactant solubility, reaction rate, and even the reaction mechanism. For instance, in multi-component pyridine syntheses, changing the solvent from ethanol to acetonitrile can overcome difficulties, especially with sterically hindered aldehydes.[1] For N-alkylation reactions, solvents like DMF are often effective, particularly at higher temperatures.[5][6]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of this compound
Possible Causes and Solutions:
-
Incomplete Reaction: N-alkylation of piperidines can often be slow or incomplete, leaving significant amounts of starting material.[5]
-
Solution: Increase the reaction temperature. For less reactive alkyl halides, heating in a solvent like DMF can drive the reaction to completion.[5] Consider using a microwave reactor to achieve higher temperatures and shorter reaction times.[5]
-
Solution: Add a catalytic amount of potassium iodide (KI) to promote the reaction, especially when using alkyl chlorides or bromides.
-
Solution: Use a more reactive alkylating agent, such as an alkyl iodide instead of a bromide or chloride.[6]
-
-
Side Reactions (Elimination): The use of a strong base can promote the elimination of the alkyl halide, leading to the formation of an alkene byproduct instead of the desired N-alkylated product.[5]
-
Formation of Quaternary Ammonium Salts: Over-alkylation of the piperidine nitrogen can lead to the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used.[6]
-
Solution: Carefully control the stoichiometry, using a slight excess of the piperidine relative to the alkylating agent.
-
Solution: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.[6]
-
Issue 2: Poor Yield in Reductive Amination with this compound
Possible Causes and Solutions:
-
Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate is a critical, pH-dependent step.[3]
-
Decomposition of the Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and can be unstable at low pH.[3]
-
Formation of Side Products: A common side product is the alcohol formed from the reduction of the carbonyl starting material before imine formation.[3]
Issue 3: Challenges with Protecting Groups
Possible Causes and Solutions:
-
Difficulty in Removing the Protecting Group: Some protecting groups require harsh conditions for removal, which can affect other functional groups in the molecule.
-
Protecting Group is Not Stable to Reaction Conditions: The protecting group may be inadvertently cleaved during a subsequent synthetic step.
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for Piperidines
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl)[2][7] | Basic conditions, Hydrogenolysis, Weak acids[2] | Robust, High-yielding protection, Volatile cleavage products[2] | Requires strong acidic conditions for removal[2] |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[7][8] | Acidic and basic conditions[7] | Orthogonal to acid/base labile groups[7] | Not suitable for molecules with other reducible groups |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine in DMF)[8] | Acidic conditions, Hydrogenolysis | Removable under very mild, basic conditions[2][8] | Not stable to bases |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[7]
-
Materials: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water (H₂O), Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.
-
Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the N-Boc-4-hydroxypiperidine.
-
Protocol 2: Reductive Amination to Form a Substituted Piperidine
This protocol provides a general procedure for the synthesis of a substituted piperidine via reductive amination.[3]
-
Materials: Piperidone derivative (1.0 eq), Amine (1.1 eq), Sodium triacetoxyborohydride (STAB) (1.5 eq), Acetic acid (catalytic), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of the piperidone in anhydrous DCM, add the amine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: N-Alkylation of a Piperidine Derivative
This protocol describes a general method for the N-alkylation of a piperidine.
-
Materials: Piperidine derivative (1.0 eq), Alkyl halide (1.1 eq), Potassium carbonate (K₂CO₃) (2.0 eq), N,N-Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
To a solution of the piperidine derivative in anhydrous DMF, add potassium carbonate.
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound analogs.
Caption: Troubleshooting decision tree for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Validation & Comparative
Comparative Analysis of 4-Methoxypiperidine and 4-Hydroxypiperidine for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, reactivity, and applications of 4-Methoxypiperidine and 4-Hydroxypiperidine.
This guide provides a detailed comparative study of this compound and 4-Hydroxypiperidine, two important heterocyclic building blocks in medicinal chemistry and organic synthesis. The following sections will delve into their key characteristics, supported by experimental data and protocols, to assist researchers in selecting the appropriate molecule for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of this compound and 4-Hydroxypiperidine is crucial for their effective application in research and development. The table below summarizes their key properties.
| Property | This compound | 4-Hydroxypiperidine |
| CAS Number | 4045-24-3[1] | 5382-16-1[2] |
| Molecular Formula | C₆H₁₃NO[1] | C₅H₁₁NO[2] |
| Molecular Weight | 115.17 g/mol [1] | 101.15 g/mol [2] |
| Appearance | Clear colorless to light yellow liquid[3] | White to off-white crystalline powder[4] |
| Boiling Point | 44°C at 6.8 mmHg[5] | 108-114°C at 10 mmHg[2] |
| Melting Point | Not applicable (liquid at room temperature) | 86-90°C[2] |
| pKa (Predicted) | 9.83 ± 0.10[5] | 14.94 ± 0.20[6] |
| LogP (Predicted) | Not Found | -0.35 at 25°C[6] |
| Solubility | Information not readily available | Soluble in water, slightly soluble in chloroform and methanol[6] |
Synthesis and Reactivity: Key Chemical Differences
The synthetic routes to this compound and 4-Hydroxypiperidine, along with their inherent reactivity, are critical considerations for their use as chemical intermediates.
Synthesis Protocols
Synthesis of this compound:
A common method for the synthesis of this compound involves the hydrogenation of a precursor molecule. For instance, 4-methoxypyridine can be hydrogenated using a palladium-carbon catalyst. A general procedure involves dissolving the starting material in methanol, adding 10% palladium-carbon, and stirring the mixture under a hydrogen atmosphere at room temperature for several hours.[5] After the reaction is complete, the catalyst is filtered off, and the solvent is removed under vacuum to yield this compound as an oil.[5]
Synthesis of 4-Hydroxypiperidine:
4-Hydroxypiperidine can be synthesized through various methods, including the reduction of 4-piperidone. A typical procedure involves the deprotection of an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. This is often achieved by treating the N-Boc protected compound with a strong acid, like hydrochloric acid in a solvent such as 1,4-dioxane, at room temperature.[7][8] The reaction mixture is then concentrated under vacuum to afford 4-hydroxypiperidine hydrochloride as a solid.[7][8]
Comparative Reactivity
The primary difference in reactivity between this compound and 4-Hydroxypiperidine stems from the functional group at the 4-position: a methoxy group versus a hydroxyl group.
-
Nucleophilicity and Basicity: Both molecules possess a secondary amine, which is a key site of reactivity, acting as both a base and a nucleophile. The nitrogen's lone pair of electrons is readily available for protonation or for attacking electrophilic centers.[7][9] In general, amines are more basic and more nucleophilic than alcohols.[7][9] The methoxy group in this compound is an ether, which is generally less reactive and less prone to hydrogen bonding compared to the hydroxyl group in 4-Hydroxypiperidine. The hydroxyl group in 4-Hydroxypiperidine can also act as a nucleophile, especially after deprotonation to form an alkoxide, and can participate in hydrogen bonding, which can influence its solubility and interactions with biological targets.
-
Functional Group Interconversion: The hydroxyl group of 4-Hydroxypiperidine offers a versatile handle for further chemical modifications, such as esterification, etherification, or oxidation to a ketone. The methoxy group of this compound is generally more stable and less amenable to simple transformations.
Spectroscopic Data
Spectroscopic data is essential for the characterization and identification of these compounds.
NMR Spectroscopy
This compound:
-
¹H NMR: Expected signals would include a singlet for the methoxy protons, and multiplets for the protons on the piperidine ring.
-
¹³C NMR: Expected signals would include a carbon signal for the methoxy group and signals for the carbons of the piperidine ring.
4-Hydroxypiperidine:
-
¹H NMR: Characteristic signals include a broad singlet for the hydroxyl proton (which can exchange with D₂O), and multiplets for the protons on the piperidine ring.
-
¹³C NMR: The carbon bearing the hydroxyl group will have a characteristic chemical shift, in addition to the other piperidine ring carbons.[7]
Infrared (IR) Spectroscopy
This compound:
-
The IR spectrum would be characterized by C-H stretching vibrations of the alkyl and methoxy groups, and the N-H stretching of the secondary amine. The C-O-C stretching of the ether group would also be present.
4-Hydroxypiperidine:
-
The most prominent feature in the IR spectrum of 4-Hydroxypiperidine is a broad O-H stretching band, indicative of hydrogen bonding.[10] Additionally, C-H and N-H stretching vibrations will be observed.[10]
Applications in Drug Discovery and Organic Synthesis
Both this compound and 4-Hydroxypiperidine are valuable building blocks in the synthesis of a wide range of biologically active molecules.
-
This compound and its derivatives are utilized in the development of pharmaceuticals, including analgesics and antidepressants.[11] It serves as a key intermediate in neuroscience research, aiding in the study of neurotransmitter systems.[11]
-
4-Hydroxypiperidine is a versatile precursor for a variety of pharmaceutical agents. Its derivatives have been investigated for their analgesic activity.[4][12] The hydroxyl group provides a convenient point for modification to explore structure-activity relationships in drug design. It is a key intermediate in the synthesis of compounds targeting opioid and dopamine receptors.
Experimental Workflows and Signaling Pathways
To illustrate the practical application of these compounds, the following sections provide a detailed experimental workflow and a conceptual signaling pathway.
Multi-step Synthesis of an Opioid Receptor Ligand from 4-Hydroxypiperidine
4-Hydroxypiperidine is a common starting material for the synthesis of various opioid receptor ligands. The following diagram illustrates a generalized multi-step synthesis workflow.
Experimental Protocol for Step 1: N-Protection of 4-Hydroxypiperidine
-
Dissolve 4-Hydroxypiperidine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add a base (e.g., triethylamine or sodium bicarbonate) to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Perform an aqueous work-up to remove the base and other water-soluble impurities.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine.
Conceptual Role in a Drug Discovery Workflow
The following diagram illustrates a typical workflow in a drug discovery program where building blocks like this compound and 4-Hydroxypiperidine are utilized.
Conclusion
Both this compound and 4-Hydroxypiperidine are valuable and versatile building blocks for organic synthesis and drug discovery. The choice between the two will largely depend on the specific synthetic strategy and the desired properties of the final molecule. 4-Hydroxypiperidine offers greater synthetic flexibility due to the reactivity of its hydroxyl group, making it a common starting point for the generation of diverse compound libraries. This compound, with its more stable ether linkage, can be advantageous when the reactivity of a hydroxyl group is undesirable in subsequent synthetic steps. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic and medicinal chemistry endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 12. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel 4-Methoxypiperidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties and ability to interact with a variety of biological targets. This guide provides a comparative analysis of the efficacy of novel this compound derivatives in two key therapeutic areas: neurodegenerative disease, specifically as acetylcholinesterase (AChE) inhibitors, and oncology, as potential anticancer agents. The data presented is based on available preclinical studies and aims to provide a clear, objective comparison with established alternatives.
Acetylcholinesterase Inhibition: A Potential Treatment for Alzheimer's Disease
Novel piperidine derivatives are being actively investigated as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. The mechanism of action involves increasing the levels of the neurotransmitter acetylcholine in the brain. Here, we compare a novel this compound-containing derivative with the well-established drug, Donepezil.
Quantitative Comparison of AChE Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Novel 4-Methoxyphenethyl-piperidine Derivative (VIId) | Acetylcholinesterase (AChE) | 143.090 | Donepezil | Not specified in the same study, but typically in the low nM range. |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | Acetylcholinesterase (AChE) | 5.7 | Physostigmine | Not specified in the same study. |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The efficacy of novel AChE inhibitors is commonly determined using the spectrophotometric method developed by Ellman.[1][2][3][4][5]
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (novel this compound derivatives) and reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). A stock solution of the test compound is typically prepared in a suitable solvent (e.g., DMSO) and then diluted in the buffer.
-
Assay Setup: In a 96-well plate, the following are added to each well:
-
Phosphate buffer
-
DTNB solution
-
AChE enzyme solution
-
Varying concentrations of the test compound or reference inhibitor. A control well with no inhibitor is also prepared.
-
-
Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the ATCI substrate to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for determining the in vitro acetylcholinesterase inhibitory activity.
Anticancer Activity: Targeting Proliferation of Cancer Cells
The piperidine moiety is also a common feature in many anticancer agents. While specific comparative data for novel this compound derivatives is limited, we can outline the general approach for evaluating their antiproliferative activity against cancer cell lines, such as the human colon carcinoma cell line HCT-116.
Quantitative Comparison of Antiproliferative Activity
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4][5][6]
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). A decrease in the amount of formazan produced correlates with a reduction in cell viability.
Materials:
-
HCT-116 human colon carcinoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (novel this compound derivatives) and a reference anticancer drug (e.g., Doxorubicin)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: HCT-116 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the novel this compound derivatives or the reference drug. Control wells containing untreated cells and wells with vehicle (e.g., DMSO) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by an anticancer agent.
Conclusion
Novel this compound derivatives represent a promising class of compounds with potential applications in the treatment of neurodegenerative diseases and cancer. The comparative data and standardized protocols provided in this guide offer a framework for the evaluation and validation of their efficacy. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is necessary to fully elucidate their therapeutic potential and advance the development of new, more effective drugs.
References
A Comparative Guide to 4-Methoxypiperidine and N-Boc-Piperidine in Synthetic Routes
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and protecting groups is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic strategy. Piperidine moieties are prevalent in a vast array of pharmaceuticals and bioactive molecules. Consequently, functionalized piperidines that allow for controlled and selective reactions are invaluable tools in the synthetic chemist's arsenal. This guide provides an objective comparison of two commonly utilized piperidine derivatives: 4-Methoxypiperidine and N-Boc-piperidine, focusing on their performance in synthetic routes, supported by experimental data and detailed protocols.
Overview of this compound and N-Boc-Piperidine
N-Boc-piperidine is a widely used intermediate where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy temporarily masks the nucleophilicity of the nitrogen atom, allowing for selective reactions at other positions of the piperidine ring or on substituents. The Boc group is known for its stability in a variety of non-acidic reaction conditions and its straightforward removal under acidic conditions.
This compound is a piperidine derivative with a methoxy group at the 4-position. While it can be used as a simple building block, the N-aryl derivative, specifically the N-(4-methoxyphenyl)piperidine, can be considered as a protected form of piperidine. The 4-methoxyphenyl (PMP) group can be cleaved under oxidative conditions to reveal the free piperidine nitrogen. This offers an alternative deprotection strategy to the acid-labile Boc group.
Comparison of Key Chemical Properties
| Property | This compound | N-Boc-piperidine |
| Molecular Formula | C6H13NO | C10H19NO2 |
| Molecular Weight | 115.17 g/mol [1] | 185.26 g/mol |
| Appearance | Clear colorless to light yellow liquid | Colorless liquid or solid |
| Primary Use | Building block in pharmaceuticals and agrochemicals.[2] The N-(4-methoxyphenyl) derivative serves as a protecting group. | Protected form of piperidine for multi-step synthesis. |
| Protection Strategy | N-(4-methoxyphenyl) group offers an alternative to carbamate protecting groups. | Boc group is a standard carbamate protecting group for amines.[3] |
| Deprotection Condition | Oxidative cleavage (e.g., CAN, periodic acid).[4][5] | Acidic conditions (e.g., TFA, HCl).[6] |
Performance in Synthetic Routes: N-Alkylation and N-Arylation
The utility of both this compound and N-Boc-piperidine is often demonstrated in N-functionalization reactions. Below is a comparison of their performance in N-alkylation and N-arylation reactions.
N-Alkylation
N-alkylation of the piperidine nitrogen is a common transformation in the synthesis of various target molecules.
N-Boc-piperidine requires deprotection prior to N-alkylation. A typical two-step sequence involves:
-
Boc Deprotection: Removal of the Boc group using a strong acid.
-
N-Alkylation: Reaction of the resulting free piperidine with an alkylating agent.
Alternatively, for piperidines with other functional groups, the nitrogen can be protected with a Boc group to allow for selective alkylation at other sites.
This compound can be directly N-alkylated.
Quantitative Comparison of N-Alkylation
| Reaction | Substrate | Reagents and Conditions | Yield | Reference |
| N-Butylation | 4-(4-Methoxyphenyl)piperidine | 1-bromobutane, K2CO3, MeCN, reflux, 48h | 69% | [7] |
| N-Alkylation | Piperidine | Alkyl bromide/iodide, anhydrous acetonitrile, room temperature | Not specified, general procedure | [8][9] |
| N-Alkylation | N-Boc-4-(aminomethyl)piperidine (after deprotection) | 1. TFA or HCl for deprotection 2. Benzyl bromide, K2CO3, DMF | Not specified, general procedure | [10] |
N-Arylation
N-arylation, typically achieved through Buchwald-Hartwig amination, is another critical C-N bond-forming reaction.
N-Boc-piperidine , similar to N-alkylation, must first be deprotected to the free piperidine before undergoing N-arylation.
This compound can be directly used in N-arylation reactions. However, the focus here is on the use of N-(4-methoxyphenyl)piperidine as a protected amine that can be deprotected.
Deprotection: A Critical Comparison
The choice between this compound (as the N-PMP protected form) and N-Boc-piperidine often hinges on the conditions required for deprotection and the compatibility of these conditions with other functional groups in the molecule.
N-Boc Deprotection
The Boc group is reliably cleaved under acidic conditions.
Quantitative Data for N-Boc Deprotection
| Substrate | Reagents and Conditions | Time | Yield | Reference |
| N-Boc-piperazine derivative | 6N HCl | Not specified | Not specified, qualitative | [7] |
| N-Boc protected dipeptides | Trifluoroacetic acid (TFA) | >95% cleavage | Not specified, general principle | [6] |
| N-Boc protected amines | Oxalyl chloride, methanol, room temperature | 1-4 h | up to 90% | [6] |
N-(4-Methoxyphenyl) Deprotection
The N-PMP group is removed under oxidative conditions.
Quantitative Data for N-(4-Methoxyphenyl) Deprotection
| Substrate | Reagents and Conditions | Time | Yield | Reference |
| N-PMP protected amine | Ceric Ammonium Nitrate (CAN), H2SO4 | 8-20 h | Moderate conversion | [4] |
| N-PMP protected amine | Periodic acid (1 equiv), low pH | Not specified | High yield | [4] |
| N-PMP protected amine | Trichloroisocyanuric acid (TCCA) (0.5 equiv), low pH | Not specified | High yield | [4] |
| N-p-methoxyphenylamines | Anodic oxidation, acidic medium | Not specified | High yield | [11] |
| PMP-protected amines | Laccase enzyme, mildly acidic | Not specified | Successful deprotection | [12] |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine (General Procedure)
Materials:
-
Piperidine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of piperidine in anhydrous DMF, add potassium carbonate.
-
Add the alkyl halide dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Boc Deprotection
Materials:
-
N-Boc-piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-piperidine derivative in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base.
Protocol 3: Oxidative Deprotection of N-(4-Methoxyphenyl)piperidine
Materials:
-
N-(4-methoxyphenyl)piperidine derivative (1.0 eq)
-
Ceric Ammonium Nitrate (CAN, 2.5 eq)
-
Acetonitrile and water (e.g., 3:1 mixture)
Procedure:
-
Dissolve the N-(4-methoxyphenyl)piperidine derivative in a mixture of acetonitrile and water.
-
Cool the solution to 0 °C.
-
Add CAN portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by chromatography.
Visualization of Synthetic Pathways and Workflows
Logical Relationship: Choice of Piperidine Derivative
Caption: Decision tree for selecting between N-Boc-piperidine and this compound.
Experimental Workflow: N-Alkylation and Deprotection Sequence
Caption: Comparative workflow for obtaining free piperidine from protected precursors.
Conclusion
Both this compound and N-Boc-piperidine are valuable reagents in organic synthesis, each with its own set of advantages and disadvantages.
-
N-Boc-piperidine is the more established and widely used protecting group strategy. Its key advantage lies in the robustness of the Boc group under a wide range of conditions and the predictability of its acid-labile cleavage. This makes it a reliable choice for complex, multi-step syntheses where orthogonality to other protecting groups is crucial.
-
This compound , when used as the N-(4-methoxyphenyl) derivative, offers a viable alternative protecting group. Its main advantage is the ability to be cleaved under oxidative conditions, providing an orthogonal deprotection strategy to the acid-labile Boc group. This can be particularly useful in the presence of acid-sensitive functionalities. Furthermore, unsubstituted this compound can be used directly for N-functionalization without the need for a deprotection step, which can be advantageous in certain synthetic designs.
The choice between these two reagents should be made based on the specific requirements of the synthetic route, including the presence of other functional groups, the desired reaction conditions, and the overall synthetic strategy. For syntheses requiring a robust and well-characterized protecting group with a straightforward acidic deprotection, N-Boc-piperidine is an excellent choice. For syntheses where acid sensitivity is a concern and an oxidative deprotection is feasible, or when direct N-functionalization is desired, this compound presents a valuable alternative.
References
- 1. This compound | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Efficient N-p-methoxyphenyl amine deprotection through anodic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
Comparative Analysis of 4-Methoxypiperidine Analogs in Biological Activity Screening
A comprehensive guide for researchers and drug development professionals on the performance, experimental protocols, and underlying signaling pathways of 4-methoxypiperidine analogs compared to other piperidine-based compounds.
The this compound scaffold is a key pharmacophore in the design of novel therapeutic agents, particularly in the fields of analgesia and neuroscience. Its structural features offer a versatile platform for modification to achieve desired biological activities. This guide provides an objective comparison of the performance of this compound analogs with other relevant piperidine derivatives, supported by experimental data. Detailed methodologies for key biological assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows to aid in the understanding of their mechanism of action and screening process.
Performance Comparison of Piperidine Derivatives
The biological activity of piperidine derivatives is significantly influenced by the nature and position of substituents on the piperidine ring. The following tables summarize the quantitative data for various analogs, highlighting their potency and selectivity for different biological targets.
Analgesic Activity
The analgesic potential of piperidine-containing compounds is often evaluated through their interaction with opioid receptors. The following table compares the analgesic potency of various fentanyl analogs, a well-known class of potent opioid analgesics, with some of their potencies relative to morphine. Fentanyl itself is a 4-anilidopiperidine derivative.[1]
| Compound/Derivative Class | Potency Relative to Morphine | Citation |
| Fentanyl | 80 to 100x | [1] |
| Acetylfentanyl | 15x | [1] |
| Valerylfentanyl | <20x | [1] |
| Furanylfentanyl | 20x | [1] |
| Butyrylfentanyl | 20 to 25x | [1] |
| Acrylfentanyl | 100x | [1] |
| 3-Methylfentanyl | 400x (trans), 6000x (cis) | [1] |
| Carfentanil | 10,000x | [1] |
This table illustrates the significant impact of structural modifications on the analgesic potency within the fentanyl family. While not exclusively this compound analogs, this data provides a benchmark for the potency that can be achieved with piperidine-based scaffolds.
Structure-activity relationship (SAR) studies on fentanyl analogs have shown that substitutions on the piperidine ring play a crucial role in their analgesic potency.[2][3] For instance, the introduction of a methyl group at the 3-position of the piperidine ring can dramatically increase potency, as seen with 3-methylfentanyl.[1] The steric and electronic properties of the substituent at the 4-position also significantly influence the activity.[2]
Antidepressant-like Activity and Monoamine Transporter Inhibition
Recent research has explored the potential of piperidine derivatives as antidepressants, often targeting monoamine transporters (such as SERT, DAT, and NET) and serotonin receptors.
A series of novel alkoxy-piperidine derivatives were synthesized and evaluated for their serotonin reuptake inhibitory activity and binding affinities for 5-HT1A and 5-HT7 receptors.[4]
| Compound | 5-HT Reuptake Inhibition IC50 (nM) | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Citation |
| 7a | 177 | 12 | 25 | [4] |
| 15g | 85 | 17 | 35 | [4] |
These compounds demonstrate the potential of alkoxy-piperidine derivatives in developing multi-target antidepressants.
Furthermore, a study on meperidine analogues, which share the 4-phenylpiperidine core, identified potent and selective serotonin reuptake inhibitors (SSRIs).[5]
| Compound | SERT Ki (nM) | DAT/SERT Selectivity | NET/SERT Selectivity | Citation |
| 69f | 0.6 | >4500 | >4500 | [5] |
This data highlights the tunability of the piperidine scaffold to achieve high selectivity for the serotonin transporter.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of this compound analogs.
Opioid Receptor Binding Assay
This in vitro assay determines the binding affinity of a test compound for opioid receptors (μ, δ, and κ) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
-
Radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptor)
-
Test compounds (this compound analogs and reference compounds)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either a test compound, buffer (for total binding), or a saturating concentration of a non-labeled ligand (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters (serotonin, dopamine, or norepinephrine) by their respective transporters expressed in cells.
Materials:
-
Cells stably expressing the monoamine transporter of interest (e.g., HEK293 cells)
-
Radiolabeled neurotransmitter (e.g., [³H]serotonin)
-
Test compounds (this compound analogs and reference inhibitors)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or a reference inhibitor.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the percentage of inhibition and determine the IC50 values for the test compounds.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of experiments and the potential mechanisms of action, the following diagrams are provided in DOT language.
Caption: Experimental workflow for screening this compound analogs.
Caption: Potential signaling pathways for this compound analogs.
References
- 1. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]
- 4. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uno.edu [scholarworks.uno.edu]
A Head-to-Head Comparison of 4-Methoxypiperidine and 4-Fluoropiperidine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatility allows for a wide range of substitutions, profoundly influencing the physicochemical and pharmacological properties of the resulting molecules. This guide provides a detailed head-to-head comparison of two key 4-substituted piperidine analogs: 4-methoxypiperidine and 4-fluoropiperidine. This objective analysis, supported by available experimental and predictive data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.
Physicochemical Properties: A Tale of Two Substituents
The seemingly subtle difference between a methoxy and a fluoro group at the 4-position of the piperidine ring imparts distinct electronic and conformational effects, which in turn modulate key properties such as basicity (pKa) and lipophilicity (LogP/LogD).
| Property | This compound | 4-Fluoropiperidine |
| Molecular Formula | C₆H₁₃NO | C₅H₁₀FN |
| Molecular Weight | 115.17 g/mol [1] | 103.14 g/mol [2] |
| pKa | 9.83 (Predicted) | 9.4 (Experimental)[2] |
| Calculated LogP | 0.2 | 0.7 |
Basicity (pKa): The basicity of the piperidine nitrogen is a critical parameter influencing receptor interactions and pharmacokinetic properties. 4-Fluoropiperidine exhibits a lower pKa (9.4) compared to the predicted pKa of this compound (9.83). This is attributed to the electron-withdrawing inductive effect of the fluorine atom, which reduces the electron density on the nitrogen, thereby decreasing its basicity. The methoxy group, being less electron-withdrawing, results in a higher pKa.
Synthesis and Reactivity
Both this compound and 4-fluoropiperidine are synthetically accessible, allowing for their incorporation into diverse molecular scaffolds.
Synthesis of this compound: A common route to this compound involves the methylation of 4-hydroxypiperidine. This can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Synthesis of 4-Fluoropiperidine: The synthesis of 4-fluoropiperidine is more challenging and often involves nucleophilic fluorination of a suitable precursor, such as a protected 4-hydroxypiperidine, using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
The reactivity of the piperidine nitrogen is largely governed by its basicity. The less basic nitrogen of 4-fluoropiperidine may exhibit different nucleophilicity and reactivity in subsequent synthetic transformations compared to this compound.
Biological and Pharmacological Implications
The choice between a 4-methoxy and a 4-fluoro substituent can have profound consequences on the biological activity and pharmacological profile of a drug candidate.
Receptor Interactions: The electronic properties of the substituent can influence ligand-receptor binding. The more electron-rich oxygen of the methoxy group can act as a hydrogen bond acceptor, while the fluorine atom is a weak hydrogen bond acceptor. This difference can lead to distinct binding orientations and affinities for the target protein.
Metabolic Stability: Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation. The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage. Therefore, 4-fluoropiperidine-containing compounds are generally expected to exhibit greater metabolic stability compared to their this compound counterparts, which can be susceptible to O-demethylation.
hERG Channel Blockade: A critical consideration in drug development is the potential for off-target effects, such as blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. The basicity of the piperidine nitrogen is a known contributor to hERG binding. The lower pKa of 4-fluoropiperidine may offer an advantage in reducing hERG liability compared to the more basic this compound.
Experimental Protocols
To facilitate a direct and robust comparison of these two building blocks in a research setting, the following experimental protocols are provided as a guide.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is designed to assess the susceptibility of a compound to metabolism by CYP enzymes.
Workflow for In Vitro Metabolic Stability Assay
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Workflow for Radioligand Receptor Binding Assay
hERG Patch-Clamp Electrophysiology Assay
This is the gold-standard assay for assessing a compound's potential to block the hERG channel.
Workflow for hERG Patch-Clamp Assay
Signaling Pathway Context: G-Protein Coupled Receptor (GPCR) Signaling
Many piperidine-containing drugs target G-protein coupled receptors. The following diagram illustrates a generalized GPCR signaling cascade.
Generalized GPCR Signaling Pathway
Conclusion
The selection between this compound and 4-fluoropiperidine as a scaffold in drug design is a nuanced decision that requires careful consideration of the desired pharmacological profile. 4-fluoropiperidine offers the potential for lower basicity, which may translate to reduced hERG liability, and enhanced metabolic stability. In contrast, the methoxy group of this compound can engage in specific hydrogen bonding interactions that may be crucial for target affinity.
Ultimately, the optimal choice will depend on the specific therapeutic target and the desired ADME properties. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate these two valuable building blocks and make data-driven decisions in their drug discovery programs.
References
In Vitro Showdown: A Comparative Analysis of 4-Methoxypiperidine and 4-Chloropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of 4-methoxypiperidine and 4-chloropiperidine derivatives, supported by experimental data.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Substitutions at the 4-position of the piperidine ring profoundly influence the pharmacological profile of the resulting derivatives. This guide provides a comparative in vitro analysis of two key classes of these derivatives: those bearing a 4-methoxy and a 4-chloro substituent. We present available data on their anticancer activity and receptor binding affinities, detail the experimental protocols used to generate this data, and visualize relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Data Presentation: A Side-by-Side Look at In Vitro Activity
The following tables summarize the available quantitative data for this compound and 4-chloropiperidine derivatives from various in vitro studies. It is important to note that these data are compiled from different sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of 4-Methoxy- and 4-Chloropiperidine Derivatives against Various Cancer Cell Lines
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | N-[(4-methoxyphenoxy)ethyl]piperidines | Not explicitly for cytotoxicity | - | [1] |
| 4-Chloropiperidine | Symmetrical chlorophenyl amino-s-triazine derivative (pyrrolidine analog) | MCF-7 (Breast) | 4.14 | [2] |
| Symmetrical chlorophenyl amino-s-triazine derivative (pyrrolidine analog) | C26 (Colon) | 7.87 | [2] | |
| Monofunctional 3-chloropiperidines | HCT-15 (Colon) | 0.1 - 0.4 | [3] | |
| Monofunctional 3-chloropiperidines | 2008 (Ovarian) | 0.1 - 0.4 | [3] | |
| Monofunctional 3-chloropiperidines | BxPC-3 (Pancreatic) | 0.006 - 0.06 | [3] |
Table 2: Comparative Receptor Binding Affinity (Ki) of 4-Methoxy- and 4-Chlorophenoxyalkylpiperidines
| Derivative Class | Compound | Receptor | Ki (nM) | Reference |
| 4-Methoxyphenoxy | N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine | σ1 | 0.89 - 1.49 | [1] |
| N-[(4-methoxyphenoxy)ethyl]piperidines | σ2 | 52.3 - 809 | [1] | |
| 4-Chlorophenoxy | N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | σ1 | 0.34 - 1.18 | [1] |
| N-[(4-chlorophenoxy)ethyl]piperidines | σ2 | >17.2 | [1] |
Experimental Protocols: The "How-To" Behind the Data
Understanding the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for the key experiments cited.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, C26, HCT-15, 2008, BxPC-3) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2][3]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. The plates are then incubated for a further 48 to 72 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.
Radioligand Binding Assay for Sigma (σ) Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor, in this case, the sigma-1 (σ1) and sigma-2 (σ2) receptors.
-
Membrane Preparation: Membranes are prepared from guinea pig brain (for σ1) or rat liver (for σ2) tissues. The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Binding Reaction: The binding assay is performed in a final volume of 1 mL containing the membrane preparation, a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1), and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at 37°C for 150 minutes for the σ1 receptor assay.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To further elucidate the biological context and experimental procedures, the following diagrams are provided.
References
Comparative Analysis of 4-Methoxypiperidine Derivatives in Receptor Binding Affinity
Aimed at researchers and drug development professionals, this guide provides an objective comparison of the binding affinities of 4-methoxypiperidine-based compounds against alternative chemical scaffolds. The following sections detail quantitative binding data, experimental methodologies, and a visual representation of a common experimental workflow.
The this compound moiety is a significant structural component in the design of novel therapeutic agents, particularly for central nervous system targets. Its derivatives have shown considerable promise as high-affinity ligands for various receptors, including sigma receptors and dopamine transporters. This guide synthesizes data from multiple studies to present a comparative analysis of these compounds and their alternatives.
Quantitative Binding Affinity Data
The binding affinities of several this compound-based compounds and their structural analogs are summarized in the tables below. The data, presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are derived from radioligand binding assays, which are a standard method for quantifying the interaction between a ligand and a receptor. Lower values indicate higher binding affinity.
Table 1: Comparative Binding Affinities of Phenoxyalkylpiperidines at Sigma-1 (σ₁) Receptors
| Compound ID | R | Piperidine Moiety | Kᵢ (nM) for σ₁ Receptor |
| 1b | OCH₃ | 4-Methylpiperidine | 1.49 |
| 1a | Cl | 4-Methylpiperidine | 1.18 |
| (R)-2b | OCH₃ | (R)-4-Methylpiperidine | 0.89 |
| (R)-2a | Cl | (R)-4-Methylpiperidine | 0.34 |
| (S)-2b | OCH₃ | (S)-4-Methylpiperidine | 1.23 |
| (S)-2a | Cl | (S)-4-Methylpiperidine | 0.65 |
Data sourced from a study on novel phenoxyalkylpiperidines as high-affinity sigma-1 receptor ligands[1].
This table highlights that while N-[(4-methoxyphenoxy)ethyl]piperidines (compounds with R=OCH₃) exhibit potent, subnanomolar to nanomolar affinity for the σ₁ receptor, their p-chloro counterparts generally display slightly higher affinity[1]. This suggests that the electronic and steric properties of the substituent on the phenoxy ring play a crucial role in modulating binding affinity.
Table 2: Differential Binding Affinities of Hydroxypiperidine Enantiomers for the Dopamine Transporter (DAT)
| Compound | Target | IC₅₀ (nM) - Radioligand Binding | IC₅₀ (nM) - Dopamine Uptake |
| (+)-5 | DAT | 0.46 | 4.05 |
| (-)-5 | DAT | 56.7 | 38.0 |
| GBR 12909 (standard) | DAT | ~10.12 | - |
Data from a study on hydroxypiperidine analogues as high-affinity ligands for the dopamine transporter[2].
This dataset underscores the critical importance of stereochemistry in drug-receptor interactions. The (+)-5 enantiomer of the hydroxypiperidine analogue is significantly more potent at the dopamine transporter than the (-)-5 enantiomer, demonstrating a 122-fold difference in binding affinity[2].
Experimental Protocols
The determination of binding affinity is a critical step in drug discovery. The data presented in this guide were primarily obtained through radioligand displacement binding assays. A generalized protocol for such an assay is provided below.
Protocol: Radioligand Displacement Binding Assay for Sigma-1 Receptors
-
Preparation of Membrane Homogenates: Guinea pig brains are homogenized in ice-cold sucrose buffer (0.32 M). The homogenate is centrifuged, and the resulting pellet is resuspended in Tris-HCl buffer (50 mM, pH 7.4). This suspension of cell membranes, rich in receptors, is used for the assay.
-
Incubation: The membrane homogenate is incubated in a final volume of 150 µL of Tris-HCl buffer containing the radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors) at a specific concentration (e.g., 2 nM).
-
Competition: To determine the affinity of the test compounds (e.g., this compound derivatives), they are added to the incubation mixture at varying concentrations.
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) that saturates the receptors.
-
Equilibrium and Termination: The mixture is incubated to allow binding to reach equilibrium (e.g., 150 minutes at 37°C). The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing and Scintillation Counting: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of test compounds.
Caption: Workflow of a competitive radioligand binding assay.
This guide provides a foundational comparison of this compound-based compounds, highlighting their binding affinities and the experimental context in which these are determined. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
A Comparative Analysis of the Reaction Kinetics of Piperidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the piperidine scaffold is a fundamental component in the design of novel therapeutics. Understanding the reaction kinetics of piperidine derivatives is crucial for optimizing synthesis, predicting metabolic stability, and elucidating mechanisms of action. This guide provides a comparative analysis of the reaction kinetics of various piperidine derivatives, supported by experimental data and detailed protocols.
Comparative Reaction Kinetics of Piperidine Derivatives
The reactivity of the piperidine ring can be significantly influenced by its substituents, the nature of the reactants, and the reaction conditions. The following tables summarize key kinetic data from various studies, offering a comparative overview of the performance of different piperidine derivatives.
Table 1: Kinetic Data for the Synthesis of a Highly Substituted Piperidine in Different Solvents
This table compares the second-order rate constants and activation parameters for the one-pot reaction of 4-methylbenzaldehyde, aniline, and ethyl acetoacetate in the presence of oxalic acid dihydrate as a catalyst, in both methanol and ethanol. The reaction follows second-order kinetics.[1]
| Solvent | Temperature (°C) | k (M⁻¹·s⁻¹) | Ea (kJ·mol⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | ΔG‡ (kJ·mol⁻¹) |
| Methanol | 20 | 0.0011 | 104.2 | 101.7 | 37.9 | 90.4 |
| 25 | 0.0022 | 101.7 | 37.7 | 90.5 | ||
| 30 | 0.0045 | 101.6 | 37.6 | 90.6 | ||
| 35 | 0.0090 | 101.6 | 37.7 | 90.7 | ||
| Ethanol | 20 | 0.0015 | 46.9 | 44.5 | -132.8 | 83.5 |
| 25 | 0.0022 | 44.4 | -133.0 | 83.9 | ||
| 30 | 0.0031 | 44.4 | -133.0 | 84.2 | ||
| 35 | 0.0042 | 44.3 | -133.1 | 84.6 |
Data sourced from a study on the effect of solvents on the kinetics of highly substituted piperidine synthesis.[1]
Table 2: Kinetic Resolution of N-Boc-2-arylpiperidines
This table presents the outcomes of the kinetic resolution of various N-Boc-2-arylpiperidines via asymmetric deprotonation using n-BuLi and the chiral ligand (+)-sparteine surrogate. The data highlights the influence of the aryl substituent on the yield and enantiomeric ratio (er) of the recovered starting material.
| Entry | Ar | Yield (%) | er |
| 1 | Ph | 45 | 97:3 |
| 2 | p-ClC₆H₄ | 48 | 95:5 |
| 3 | p-FC₆H₄ | 48 | 96:4 |
| 4 | m-ClC₆H₄ | 46 | 96:4 |
| 5 | p-MeOC₆H₄ | 43 | 94:6 |
| 6 | 2-Naphthyl | 45 | 96:4 |
| 7 | 2-Thienyl | 39 | 95:5 |
Data adapted from a study on the synthesis and kinetic resolution of N-Boc-2-arylpiperidines.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of kinetic data. The following are protocols for key experiments cited in this guide.
Protocol 1: Kinetic Analysis of the Synthesis of Highly Substituted Piperidines
This protocol describes the kinetic investigation of the one-pot, three-component synthesis of highly substituted piperidines using UV-vis spectrophotometry.[1]
Materials:
-
Aromatic aldehyde (e.g., 4-methylbenzaldehyde)
-
Aniline
-
β-ketoester (e.g., ethyl acetoacetate)
-
Catalyst (e.g., oxalic acid dihydrate)
-
Solvent (e.g., methanol or ethanol)
-
UV-vis spectrophotometer with a quartz cell (10 mm path length)
Procedure:
-
Prepare stock solutions of the reactants and catalyst in the chosen solvent.
-
For each kinetic run, mix the solutions of 4-methylbenzaldehyde, aniline, and ethyl acetoacetate in the quartz cell.
-
Initiate the reaction by adding the catalyst solution to the mixture.
-
Immediately place the cell in the temperature-controlled holder of the UV-vis spectrophotometer.
-
Monitor the reaction by recording the absorbance of the product at its λmax over time.
-
The overall rate of the reaction can be determined by monitoring the change in absorbance of the product versus time. The reaction order is determined by fitting the data to zero, first, and second-order rate equations.
-
Repeat the experiment at different temperatures (e.g., 20, 25, 30, 35 °C) to determine the activation parameters (Ea, ΔH‡, ΔS‡, and ΔG‡) using the Arrhenius and Eyring equations.
Protocol 2: Kinetic Resolution of N-Boc-2-arylpiperidines
This protocol outlines the general procedure for the kinetic resolution of racemic N-Boc-2-arylpiperidines by asymmetric deprotonation.
Materials:
-
Racemic N-Boc-2-arylpiperidine
-
n-Butyllithium (n-BuLi)
-
Chiral ligand (e.g., (-)-sparteine or (+)-sparteine surrogate)
-
Anhydrous solvent (e.g., toluene)
-
Electrophile (e.g., ethyl chloroformate)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
High-performance liquid chromatography (HPLC) with a chiral stationary phase
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand in the anhydrous solvent and cool to -78 °C.
-
Add n-BuLi dropwise and stir the solution for a specified time.
-
Add a solution of the racemic N-Boc-2-arylpiperidine in the anhydrous solvent to the reaction mixture.
-
After a set reaction time, add the electrophile to quench the lithiated species.
-
Allow the reaction to warm to room temperature and then quench with a suitable aqueous solution.
-
Extract the organic components, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product and the unreacted starting material using column chromatography.
-
Determine the enantiomeric ratio of the recovered starting material and the product by chiral HPLC analysis.
Visualizing Reaction Pathways and Workflows
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a key signaling pathway involving piperidine derivatives and a general experimental workflow.
References
Assessing the Metabolic Stability of 4-Methoxypiperidine Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 4-methoxypiperidine scaffold into drug candidates has become an increasingly common strategy in medicinal chemistry. This moiety offers a unique combination of physicochemical properties, including modulated basicity and lipophilicity, which can be advantageous for optimizing drug-target interactions and pharmacokinetic profiles. However, a thorough understanding of the metabolic stability of compounds containing this scaffold is paramount for predicting their in vivo performance, including half-life, clearance, and potential for drug-drug interactions.
This guide provides a comparative analysis of the metabolic stability of this compound containing compounds, supported by experimental data and detailed protocols. We will explore the primary metabolic pathways, present quantitative data from in vitro assays, and compare the metabolic liabilities of the this compound group to other commonly used piperidine substitutions.
Executive Summary
The metabolic stability of drug candidates is a critical parameter evaluated during early-stage drug discovery to forecast their in vivo pharmacokinetic behavior. The piperidine ring and its derivatives are susceptible to metabolism primarily by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 and CYP2D6 often playing significant roles. For compounds containing a this compound moiety, key metabolic pathways include:
-
O-demethylation: This is a major metabolic route, converting the 4-methoxy group to a 4-hydroxy metabolite. This transformation can significantly alter the pharmacological activity and clearance of the compound.
-
N-dealkylation: When the piperidine nitrogen is substituted, cleavage of this substituent is a common metabolic pathway.
-
Ring Oxidation: Hydroxylation at various positions on the piperidine ring can also occur.
-
Phase II Conjugation: The metabolites, particularly the hydroxylated products, can undergo further conjugation reactions, such as glucuronidation, to facilitate excretion.
The 4-methoxy group can influence the overall metabolic stability of a molecule. While it can be a site of metabolism itself (O-demethylation), it can also sterically or electronically shield other parts of the molecule from metabolic attack. The following sections will delve into the experimental data and protocols that allow for a quantitative assessment of these metabolic pathways.
Quantitative Assessment of Metabolic Stability
In vitro assays using human liver microsomes (HLM) are a standard industry practice for determining the metabolic stability of new chemical entities. These assays provide key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent capacity of the liver to metabolize a drug.
Table 1: In Vitro Metabolic Stability of 4-methoxy-α-PVP in Human Liver Microsomes (HLM) [1]
| Parameter | Value |
| In Vitro Half-life (t½) | 79.7 ± 1.3 min |
| Microsomal Intrinsic Clearance (CLint, micr) | 8.7 µL/min/mg |
| Predicted Intrinsic Clearance (CLint) | 8.2 mL/min/kg |
| Predicted Hepatic Clearance | 5.8 mL/min/kg |
| Predicted Extraction Ratio | 0.29 |
Based on these results, 4-methoxy-α-PVP is classified as a low-clearance compound[1]. This suggests that the 4-methoxy substitution can be compatible with favorable metabolic stability.
Key Metabolic Pathways of this compound Containing Compounds
The metabolic fate of a compound is determined by its chemical structure and the enzymes it encounters. For this compound containing compounds, several biotransformations are of primary importance.
O-Demethylation: The most significant metabolic pathway for the 4-methoxy group is its conversion to a 4-hydroxy group, a reaction primarily catalyzed by CYP enzymes, notably CYP2D6 in some cases[2]. The resulting 4-hydroxypiperidine metabolite can then be a substrate for Phase II conjugation reactions.
Table 2: Major Metabolites of 4-methoxy-α-PVP Identified in Human Liver Microsomes and Hepatocytes [1]
| Metabolite | Biotransformation | Relative Abundance |
| 4-hydroxy-α-PVP | O-demethylation | Most abundant |
| Di-hydroxylated pyrrolidine | Ring hydroxylation | - |
| Alcohol metabolite | Ketone reduction | - |
| - | N-dealkylation | - |
| - | Glucuronide conjugate | - |
The prevalence of the O-demethylation pathway highlights its importance when designing drugs containing the this compound scaffold.
Comparison with Alternative Piperidine Substitutions
The choice of substituent on the piperidine ring can dramatically impact metabolic stability.
4-Hydroxypiperidine: The 4-hydroxy group is a common polar moiety in drug design. While it can improve solubility, it is also a prime site for glucuronidation, which can lead to rapid clearance. The metabolic stability of a compound with a 4-hydroxy group will be highly dependent on the rate of this Phase II metabolism.
4-Fluoropiperidine: The introduction of a fluorine atom is a well-established strategy to block metabolism at a specific position. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to CYP-mediated oxidation. Therefore, a 4-fluoropiperidine moiety is generally expected to be more metabolically stable than an unsubstituted piperidine at that position.
Table 3: Qualitative Comparison of Metabolic Liabilities of 4-Substituted Piperidines
| Substituent | Primary Metabolic Liability | Expected Impact on Metabolic Stability (relative to unsubstituted piperidine) |
| 4-Methoxy | O-demethylation | Can be a site of metabolism, but may offer some shielding of the ring. Overall stability is compound-dependent. |
| 4-Hydroxy | Glucuronidation (Phase II) | Can lead to rapid clearance if conjugation is efficient. |
| 4-Fluoro | Generally stable | Often increases metabolic stability by blocking oxidative metabolism. |
| Unsubstituted | Ring Oxidation (C-H activation) | Susceptible to hydroxylation at various positions. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable metabolic stability data.
Human Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM and phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.
Visualizations
Experimental Workflow for Metabolic Stability Assay
References
- 1. 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Methoxypiperidine: Established Routes vs. Novel Biocatalytic Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Methoxypiperidine, a valuable building block in the pharmaceutical industry, is traditionally synthesized through established multi-step routes. However, recent advancements in biocatalysis are paving the way for more streamlined and potentially sustainable alternatives. This guide provides an objective comparison of a conventional Williamson ether synthesis approach with a novel biocatalytic method, supported by experimental data and detailed protocols.
Executive Summary
This guide outlines two distinct synthetic pathways to this compound. The first is a well-established, two-step sequence involving the O-methylation of N-Boc-4-hydroxypiperidine via the Williamson ether synthesis, followed by deprotection. This method is reliable and high-yielding but involves the use of hazardous reagents. The second is a novel, multi-enzyme biocatalytic cascade that aims to produce this compound in a more environmentally benign manner. While still in development for this specific molecule, the principles of this cutting-edge approach offer a glimpse into the future of piperidine synthesis.
Data Presentation
| Parameter | Established Route: Williamson Ether Synthesis | New Method: Conceptual Biocatalytic Cascade |
| Starting Material | N-Boc-4-hydroxypiperidine | Piperidine |
| Key Reagents | Sodium hydride, Methyl iodide, Trifluoroacetic acid | Engineered monooxygenase, S-adenosylmethionine (SAM), SAM-dependent O-methyltransferase, co-factors (e.g., NADPH) |
| Number of Steps | 2 | 1 (in a whole-cell system) |
| Reaction Temperature | 0 °C to room temperature | Ambient temperature (typically 25-37 °C) |
| Reaction Time | ~14 hours | Potentially shorter residence time in a continuous flow setup |
| Overall Yield | High (typically >90%) | Under development; target is high conversion |
| Product Purity | High, requires chromatographic purification | Potentially high, dependent on enzyme selectivity |
| Key Advantages | High yield, well-established, reliable | Potentially greener, uses renewable resources, operates under mild conditions |
| Key Disadvantages | Use of hazardous reagents (NaH, MeI), multiple steps | Requires significant enzyme engineering and process optimization, currently conceptual for this specific target |
Established Route: Williamson Ether Synthesis
This widely used method involves the O-methylation of an alcohol, in this case, the readily available N-Boc-4-hydroxypiperidine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Experimental Protocol
Step 1: Synthesis of N-Boc-4-methoxypiperidine
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise.
-
The resulting suspension is stirred at 0 °C for 30 minutes.
-
Methyl iodide (1.5 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion, the reaction is carefully quenched by the dropwise addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure N-Boc-4-methoxypiperidine.
Step 2: Deprotection of N-Boc-4-methoxypiperidine
-
N-Boc-4-methoxypiperidine (1 equivalent) is dissolved in dichloromethane.
-
Trifluoroacetic acid (10 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent and excess acid are removed under reduced pressure.
-
The residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
New Method: A Conceptual Biocatalytic Cascade
Recent breakthroughs in enzyme engineering and synthetic biology have opened the door to novel, more sustainable synthetic routes. A conceptual one-pot biocatalytic cascade for the synthesis of this compound from piperidine itself is presented here, based on the principles of C-H activation and subsequent enzymatic methylation.
Experimental Workflow (Conceptual)
This proposed method would ideally be carried out in a whole-cell biocatalyst, engineered to express the necessary enzymatic machinery.
-
Biocatalytic C-H Oxidation: An engineered cytochrome P450 monooxygenase or another suitable hydroxylase selectively hydroxylates piperidine at the C4 position to produce 4-hydroxypiperidine. This step requires a source of electrons, typically provided by a reductase partner and a cofactor such as NADPH.
-
Enzymatic O-Methylation: A SAM-dependent O-methyltransferase then specifically methylates the hydroxyl group of the in-situ generated 4-hydroxypiperidine, using S-adenosylmethionine (SAM) as the methyl donor, to yield this compound.
-
Cofactor Regeneration: The host organism's metabolism would be engineered to continuously regenerate the expensive cofactors (NADPH and SAM), making the process economically viable.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting a synthesis method based on project priorities.
Caption: Decision workflow for selecting a this compound synthesis route.
Conclusion
The Williamson ether synthesis remains a robust and high-yielding method for the preparation of this compound, making it a suitable choice for immediate, large-scale production where the handling of hazardous materials is manageable. However, the burgeoning field of biocatalysis presents a compelling future alternative. While the conceptual biocatalytic cascade for this compound is not yet a fully realized industrial process, the principles of enzymatic C-H activation and methylation hold immense promise for developing greener, safer, and more sustainable routes to this and other valuable piperidine derivatives. As enzyme engineering continues to advance, such biocatalytic methods are poised to become increasingly competitive with traditional synthetic approaches.
Safety Operating Guide
Proper Disposal of 4-Methoxypiperidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of 4-Methoxypiperidine, a chemical compound utilized in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All waste containing this compound must be treated as hazardous waste.
Hazard Assessment and Classification
This compound is classified as a hazardous substance with the following characteristics:
-
Flammable Liquid and Vapor (H226)
-
Harmful if Swallowed (H302)
-
Causes Skin Irritation (H315)
-
Causes Serious Eye Irritation (H319)
Based on its flammability, this compound waste is likely to be classified under the EPA Hazardous Waste Code D001 for ignitability. Depending on the specific waste stream's pH, it could also be considered corrosive (D002).
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Consult the glove manufacturer's compatibility chart. A double layer of nitrile gloves is not sufficient. |
| Body Protection | A flame-retardant laboratory coat and a chemical-resistant apron. |
| Footwear | Closed-toe, chemical-resistant shoes. |
| Respiratory | All handling of this compound waste should be conducted in a certified chemical fume hood. For spill cleanup outside of a fume hood, a self-contained breathing apparatus (SCBA) may be necessary. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management program. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation of Waste:
-
Dedicate a specific, properly labeled, and compatible waste container for this compound and any materials contaminated with it.
-
The container should be made of a material compatible with flammable and corrosive organic liquids, such as a high-density polyethylene (HDPE) or a coated glass bottle.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines. Incompatible materials can lead to dangerous reactions.
-
-
Container Labeling:
-
Immediately affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the primary hazards: "Flammable," "Toxic," "Irritant."
-
Maintain a log of the approximate volume of waste added to the container.
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area must be in a well-ventilated location, away from sources of ignition (heat, sparks, and open flames), and within secondary containment to capture any potential leaks.
-
-
Disposal of Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as pipette tips, gloves, and absorbent pads from spill cleanups, must be placed in a sealed, labeled bag and then into the designated hazardous waste container.
-
-
Rinsing Empty Containers:
-
For rinsing empty containers that held the pure substance, the first rinse with a suitable solvent (e.g., methanol or ethanol) must be collected as hazardous waste.
-
Subsequent rinses with soap and water should also be collected as hazardous waste as a best practice.
-
-
Arranging for Pickup:
-
Once the waste container is full or has reached the storage time limit defined by your institution (often not to exceed one year), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork and waste manifests are completed accurately.
-
Spill Management Protocol
In the event of a this compound spill, immediate and decisive action is required to mitigate risks.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so without spreading the vapors to other occupied areas.
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads, vermiculite, or sand to contain the material. Do not use combustible materials like paper towels.
-
Neutralization (for small, manageable spills): Due to the basic nature of the piperidine moiety, a weak acid can be used for neutralization as a preliminary step before absorption, though this is not a substitute for proper disposal. Cautiously apply a solution of sodium bisulfate or a commercial acid neutralizer. This should only be performed by trained personnel.
-
Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional EHS office.
Chemical Incompatibility
To prevent dangerous reactions, do not store this compound waste with the following incompatible materials:
-
Strong oxidizing agents
-
Acids
-
Acid chlorides
-
Acid anhydrides
-
Carbon dioxide
Caption: Waste Disposal Workflow for this compound.
Personal protective equipment for handling 4-Methoxypiperidine
Essential Safety Guide: Handling 4-Methoxypiperidine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS: 4045-24-3). Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment. This compound is a hazardous chemical that requires specific personal protective equipment (PPE) and handling protocols.
Hazard Identification and Summary
This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin. It is corrosive and can cause severe skin burns and serious eye damage.[1][2]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage[2] |
| Serious Eye Damage | H319 | Causes serious eye irritation[4][5] |
| Flammable Liquid | H226 | Flammable liquid and vapor[4] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the most critical steps in mitigating exposure risk. All handling of this compound must be conducted within a certified chemical fume hood.
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.
-
Required for Splash Hazard: A full-face shield must be worn in addition to safety goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[1]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are suitable for incidental contact, but for extended use or immersion, heavier-duty gloves such as butyl or neoprene rubber are recommended.[6][7][8] Always inspect gloves for degradation or punctures before use.[7][9]
-
Protective Clothing: A flame-retardant, chemical-resistant lab coat is required. For procedures with a high risk of splashing, a PVC or rubber apron over the lab coat is necessary.[1]
-
Footwear: Closed-toe shoes are mandatory. For handling large quantities, chemical-resistant boots should be worn.[1]
-
-
Respiratory Protection:
Glove Selection Guide for Chemical Resistance
Selection must be based on the type of contact: incidental (accidental splash) or extended (direct immersion).[7][9] The following table provides general guidance; always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Recommended Use | Key Advantages & Disadvantages |
| Nitrile | Incidental Contact | Advantages: Good for oils, greases, and some acids/bases; clear indication of tears.[6][9] Disadvantages: Not recommended for prolonged exposure to certain solvents.[8][11] |
| Neoprene | Extended Contact | Advantages: Good resistance to acids, bases, alcohols, and fuels.[6][8][11] Disadvantages: Poor resistance to some hydrocarbons.[6] |
| Butyl Rubber | Extended Contact | Advantages: Excellent for ketones, esters, and highly corrosive acids.[6][8] Disadvantages: Performs poorly with aliphatic and aromatic hydrocarbons.[6][8] |
| PVC | Specific Use | Advantages: Good for acids, bases, oils, and amines.[6][7][11] Disadvantages: Poor resistance to most organic solvents.[6][7] |
Operational Plans: Step-by-Step Procedures
Strict adherence to procedural steps for donning and doffing PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning (Putting On)
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coat: Put on the lab coat or gown, ensuring complete back closure.
-
Respiratory Protection (if required): Fit the respirator to your face, ensuring a proper seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves. Ensure the glove cuffs are pulled over the sleeves of the lab coat.
Experimental Protocol: PPE Doffing (Taking Off)
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips. With the now-bare hand, slide your finger under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of gloves in the designated hazardous waste container.
-
Gown/Coat: Remove the lab coat by unfastening it and rolling it down from the shoulders, touching only the inside. This prevents contact with any contamination on the exterior.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Respiratory Protection (if used): Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE Selection Workflow for this compound.
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste and contaminated materials are required to prevent environmental contamination and ensure regulatory compliance.
Disposal of Contaminated PPE
-
Solid Waste: All disposable PPE, including gloves, bench paper, and wipes, that comes into contact with this compound must be considered hazardous waste.
-
Procedure:
-
Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container (e.g., a labeled bag or bin).[12]
-
The container must be made of a compatible material like high-density polyethylene.[12]
-
Store the waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) office.
-
Disposal of this compound Waste
-
Liquid Waste: Unused or waste this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain. [12]
-
Procedure:
-
Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container.[10][12]
-
The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list any other solvents present.[12]
-
Store the container in a secondary containment tray within a fume hood or a designated, ventilated waste storage area.
-
Arrange for disposal through your institution's EHS office. Incineration at a licensed facility is a common disposal method for this type of compound.[12]
-
Emergency Procedures
In case of accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][10] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill (<50 mL) | Wearing the full PPE ensemble, absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the absorbent material and place it into a sealed, labeled hazardous waste container for disposal.[12] |
| Large Spill (>50 mL) | Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team immediately.[12] |
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4045-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-Methoxy-piperidine | 4045-24-3 [sigmaaldrich.com]
- 6. southalabama.edu [southalabama.edu]
- 7. ehsdb.com [ehsdb.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. fishersci.com [fishersci.com]
- 11. safetyware.com [safetyware.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
